Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQHMUNGHJABQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350744 | |
| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93514-84-2 | |
| Record name | ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. This document will detail the well-established Gould-Jacobs reaction as the primary synthetic route, offering insights into the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that influence the reaction's success.
Introduction: The Significance of the Quinoline Core
Quinolines and their derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, such as kinase inhibitors and fluorescent probes for imaging applications.[2] Its structural features, including the hydroxyl group at the 4-position and the ester at the 3-position, provide valuable handles for further chemical modification.
The synthesis of this target molecule is most effectively achieved through the Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinolines.[3][4] First reported in 1939, this reaction has stood the test of time and remains a go-to strategy for accessing this important class of heterocyclic compounds.[4]
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] For the synthesis of this compound, the specific aniline required is 3,5-dimethylaniline.
The reaction proceeds through the following key stages:
-
Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 3,5-dimethylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable intermediate, ethyl 3-((3,5-dimethylphenyl)amino)acrylate.[1][3]
-
Thermal Cyclization: This critical step requires significant thermal energy, typically temperatures exceeding 250°C, to facilitate a 6-electron electrocyclization.[1] This intramolecular reaction leads to the formation of the quinoline ring system. The high activation energy for this step necessitates the use of high-boiling point solvents.
The overall reaction can be visualized as follows:
Sources
An In-depth Technical Guide to Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] This guide focuses on a specific derivative, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, a molecule of significant interest for its potential as a versatile building block in the synthesis of novel bioactive compounds. The strategic placement of dimethyl groups on the quinoline ring, coupled with the 4-hydroxy and 3-carboxylate functionalities, offers unique physicochemical characteristics that can be exploited in drug design and development. This document provides a comprehensive overview of its known properties, a detailed methodology for its synthesis via the Gould-Jacobs reaction, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of calculated and experimentally-derived data for closely related analogs provides a solid foundation for its characterization.
Core Molecular Attributes
The fundamental properties of the title compound have been calculated and are summarized in the table below. These values are essential for predicting its behavior in various biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | Chemdiv |
| Molecular Weight | 245.28 g/mol | Chemdiv |
| LogP | 3.6771 | Chemdiv |
| LogD (at pH 7.4) | 3.6555 | Chemdiv |
| LogSw (Solubility) | -3.791 | Chemdiv |
| Hydrogen Bond Acceptors | 5 | Chemdiv |
| Hydrogen Bond Donors | 1 | Chemdiv |
| Polar Surface Area | 45.324 Ų | Chemdiv |
| InChI Key | OQQHMUNGHJABQY-UHFFFAOYSA-N | Chemdiv |
Note: The data presented in this table is based on computational models and provides an estimation of the compound's properties.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[4][5][6] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of the title compound, the appropriate starting aniline is 3,5-dimethylaniline.
Reaction Pathway: The Gould-Jacobs Reaction
The synthesis proceeds in two key stages:
-
Condensation: 3,5-Dimethylaniline reacts with diethyl ethoxymethylenemalonate via a nucleophilic substitution to form an intermediate, ethyl 3-((3,5-dimethylphenyl)amino)acrylate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield the final product, this compound.
Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.[7][8]
Materials:
-
3,5-Dimethylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Ethanol
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Distillation apparatus
-
Buchner funnel and filter paper
Procedure:
-
Condensation:
-
In a round-bottom flask, combine equimolar amounts of 3,5-dimethylaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the intermediate.
-
After the reaction is complete, remove the ethanol formed during the condensation by distillation.
-
-
Cyclization:
-
To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature, typically around 250°C, for 30-60 minutes.[9] This high temperature is crucial for the intramolecular cyclization to occur.[7]
-
During this step, more ethanol will distill off.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. As it cools, the product should precipitate out of the solvent.
-
Add a suitable solvent like acetone to the cooled mixture to facilitate the precipitation and to help in washing the product.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold acetone or ethanol to remove any residual high-boiling solvent and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups on the quinoline ring, the ethyl group of the ester (a quartet and a triplet), and aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl groups and the electron-withdrawing ester group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the quinoline ring system, the two methyl carbons, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the O-H stretch of the hydroxyl group (which may be broad due to hydrogen bonding), the C=O stretch of the ester, C=C and C=N stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations of the methyl and ethyl groups.[10]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (245.28 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the quinoline ring.
Potential Biological Activities and Applications
The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][2][3] While specific studies on this compound are limited, the known activities of structurally similar compounds provide strong indications of its potential therapeutic applications.
Anticancer Potential
Numerous quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[11][12] For instance, some quinoline derivatives have shown potent antiproliferative activity and the ability to induce apoptosis in cancer cells.[11] The presence of methyl groups on the quinoline ring can influence the lipophilicity and steric interactions of the molecule with its biological target, potentially enhancing its anticancer efficacy. A study on 3,6-dimethylquinoline, a related compound, has highlighted its significant anticancer potential.[13] Furthermore, some indolo[2,3-b]quinoline derivatives with a dimethyl substitution pattern have been shown to inhibit the proliferation of colorectal cancer cells and induce apoptosis by targeting the PI3K/AKT/mTOR signaling pathway.[14]
Caption: Potential mechanism of anticancer activity via inhibition of the PI3K/AKT/mTOR pathway.
Antimicrobial and Anti-inflammatory Activities
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1][2] The 4-hydroxyquinoline moiety, in particular, is a key structural feature of many antibacterial compounds. Additionally, various quinoline derivatives have been reported to possess anti-inflammatory properties.[1] The specific substitution pattern of this compound could modulate these activities, making it a valuable lead compound for the development of new anti-infective and anti-inflammatory drugs.
Conclusion
This compound is a synthetically accessible quinoline derivative with a promising profile for applications in drug discovery and development. Its physicochemical properties, which can be reliably estimated, suggest good potential for chemical modification and formulation. The well-established Gould-Jacobs reaction provides a straightforward route for its synthesis, allowing for the production of this valuable chemical building block. Based on the extensive literature on the biological activities of quinoline derivatives, the title compound holds significant potential as a precursor for novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further experimental investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.
References
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Amalini, Y. R., Muzakhar, K., Su'udi, M., Setyati, D., Dwinianti, E. F., & Ulum, F. B. (2025). Morphological, molecular, and phytochemical characteristics of wild edible fern (Diplazium esculentum) from Jember, East Java, Indonesia. Biodiversitas, 26(7), 2794-2805. [Link]
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Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 246-257. [Link]
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Kumar, S., & Bawa, S. (2021). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 21(3), 329-346. [Link]
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Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN056. [Link]
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Kaur, M., & Singh, M. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4606-4617. [Link]
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Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. [Link]
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Singh, T., & Prajapati, S. M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]
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Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]
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ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Yilmaz, V. T., & Ozdemir, N. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of biochemical and molecular toxicology, 33(2), e22260. [Link]
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Chen, J., Wang, Y., Li, Y., Wang, Y., & Li, J. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 30(19), 4567. [Link]
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Kovács, T., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3334. [Link]
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Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]
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PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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Al-dujaili, L. H., & Al-azzawi, R. M. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6698. [Link]
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ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]
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Kwiecień, H., & Gzella, A. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. [Link]
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Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate: A Technical Guide to its Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a distinct heterocyclic molecule belonging to the quinoline family, a class of compounds renowned for its broad pharmacological potential. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural features—a 4-hydroxyquinoline core, a 3-carboxylate ester, and dimethyl substitutions on the benzene ring—strongly suggest a range of significant biological activities. This technical guide provides an in-depth analysis of the predicted biological activities of this compound, drawing upon established evidence from closely related structural analogs. The primary objective is to equip researchers and drug development professionals with a comprehensive understanding of its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document will delve into the mechanistic insights, present relevant quantitative data from analogous compounds, provide detailed experimental protocols for evaluation, and outline potential signaling pathways.
Introduction: The Quinoline Scaffold and its Therapeutic Promise
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of therapeutic applications.[1] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline ring system is well-documented.[2] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic and carbocyclic rings.[1]
This compound, with its characteristic 4-hydroxy group, is predicted to exist in tautomeric equilibrium with its 4-oxo form (a 4-quinolone). This feature is crucial, as 4-quinolones are known to exhibit significant biological activities, including the inhibition of bacterial DNA gyrase.[3] The ethyl carboxylate at the 3-position and the dimethyl groups at the 5- and 7-positions are expected to modulate the compound's lipophilicity, metabolic stability, and specific interactions with biological targets.
This guide will now explore the three primary areas of predicted biological activity for this compound based on the established profiles of its analogs.
Predicted Anticancer Activity
The quinoline nucleus is a common feature in a multitude of compounds demonstrating potent anticancer properties.[4] Derivatives of 4-hydroxyquinoline-3-carboxylate, in particular, have shown promise as antiproliferative agents.[5]
Mechanistic Insights from Analogous Compounds
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells. One of the key mechanisms is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway.[6] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts the cell cycle progression at the S-phase, a phase that requires a high concentration of nucleotides for DNA replication and cell proliferation.[6]
Another significant mechanism of action for quinoline derivatives is the induction of apoptosis, or programmed cell death. Studies on related quinoline-3-carboxylate derivatives have shown that these compounds can up-regulate intrinsic apoptosis pathways.[5] This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2.
Furthermore, some quinoline derivatives have been shown to inhibit cellular respiration in cancer cells. For instance, a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated their ability to inhibit the respiration of Ehrlich ascites cells.[7]
Quantitative Data from Structurally Related Compounds
While specific IC50 values for this compound are not available, data from analogous compounds provide a strong indication of its potential potency.
| Compound | Cell Line | Activity (IC50) | Reference |
| A quinoline-3-carboxylate derivative (4m) | K562 (chronic myelogenous leukemia) | 0.28 µM | [5] |
| A quinoline-3-carboxylate derivative (4n) | MCF-7 (breast cancer) | 0.33 µM | [5] |
| A quinoline-based DHODH inhibitor (41) | DHODH enzyme inhibition | 9.71 ± 1.4 nM | [8] |
| A quinoline-based DHODH inhibitor (43) | DHODH enzyme inhibition | 26.2 ± 1.8 nM | [8] |
| A hybrid coumarin-quinolinone compound | Ehrlich Ascites Carcinoma (EAC) | 100% decrease in tumor cell viability | [9] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits 50% of cell viability (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Proposed Signaling Pathway for Anticancer Activity
Caption: Predicted anticancer mechanisms of the quinoline derivative.
Predicted Antimicrobial Activity
The quinoline core is fundamental to the activity of many antibacterial and antifungal agents. The 4-quinolone structure, in particular, is a well-established pharmacophore for antibacterial drugs.
Mechanistic Insights from Analogous Compounds
The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.
For antifungal activity, quinoline derivatives can interfere with the integrity of the fungal cell membrane. One proposed mechanism is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.
Quantitative Data from Structurally Related Compounds
| Compound | Microorganism | Activity (MIC) | Reference |
| A 4-hydroxy-2-oxo-1,2-dihydroquinoline | Streptococcus pneumoniae | Potent | |
| A 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) | Staphylococcus haemolyticus | Biofilm inhibition | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a plate reader at 600 nm.
-
Proposed Mechanism of Antibacterial Action
Caption: Predicted antibacterial mechanism via topoisomerase inhibition.
Predicted Anti-inflammatory Activity
Quinoline derivatives have been investigated for their potential as anti-inflammatory agents, targeting various pathways involved in the inflammatory response.[11]
Mechanistic Insights from Analogous Compounds
The anti-inflammatory effects of quinoline compounds are thought to be mediated through the modulation of key inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Additionally, some quinoline derivatives may exert their anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Quantitative Data from Structurally Related Compounds
While specific data for this compound is not available, the following table shows the anti-inflammatory activity of a related compound.
| Compound | Assay | Activity (ED50) | Reference |
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Rat passive cutaneous anaphylaxis test | 3 mg/kg (oral) | [12] |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol describes an assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To determine the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the samples using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Proposed Anti-inflammatory Signaling Pathway
Caption: Predicted anti-inflammatory mechanism via NF-κB inhibition.
Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylates
The synthesis of ethyl 4-hydroxyquinoline-3-carboxylates can be achieved through several established methods. A common approach involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate.[13]
General Synthetic Scheme:
Caption: General synthesis of ethyl 4-hydroxyquinoline-3-carboxylates.
This reaction typically proceeds in two steps: an initial condensation at a lower temperature (120-150°C) to form an intermediate, followed by cyclization at a higher temperature (150-300°C) in a high-boiling inert solvent such as diphenyl ether.[13]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich quinoline family. Based on the robust evidence from structurally similar compounds, it is highly plausible that this molecule possesses significant anticancer, antimicrobial, and anti-inflammatory properties. The in-depth analysis and experimental protocols provided in this guide are intended to serve as a foundational resource for researchers to initiate and advance the investigation of this compound.
Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to confirm these predicted activities. Elucidation of its precise mechanisms of action and its safety profile will be critical steps in determining its potential as a novel therapeutic agent.
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The Core Mechanism of 4-Hydroxyquinoline-3-Carboxylate Compounds: A Technical Guide to DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxyquinoline-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. A predominant and extensively studied mechanism of action for this class of compounds is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides an in-depth exploration of this mechanism, detailing the biochemical context, molecular interactions, and cellular consequences of DHODH inhibition by 4-hydroxyquinoline-3-carboxylate derivatives. It further outlines key experimental methodologies for characterizing these inhibitors and discusses the structure-activity relationships that govern their potency.
Introduction: The Significance of the 4-Hydroxyquinoline-3-Carboxylate Scaffold
The quinoline ring system is a foundational motif in numerous therapeutic agents, spanning antibacterial, anticancer, antiviral, and anti-inflammatory applications.[1][2] Within this broad family, compounds featuring a 4-hydroxyquinoline-3-carboxylate core have garnered significant attention for their specific and potent biological effects. While various quinolone derivatives are known to target bacterial DNA gyrase and topoisomerase IV or viral enzymes like HIV integrase, a key mechanism for the 4-hydroxyquinoline-3-carboxylate series is the targeted inhibition of a crucial host enzyme: dihydroorotate dehydrogenase (DHODH).[1][2] This targeted action has positioned these compounds as promising candidates for the treatment of diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[3][4][5]
The Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[6] Specifically, it mediates the oxidation of dihydroorotate to orotate, a key precursor for the formation of uridine monophosphate (UMP), which is subsequently converted into other pyrimidine nucleotides essential for DNA and RNA synthesis.[3][6]
This pathway is critical for rapidly dividing cells, including cancer cells, activated lymphocytes, and virus-infected host cells, which have a high demand for nucleotides.[3][4] Consequently, inhibiting DHODH effectively starves these cells of the necessary building blocks for proliferation and survival.[3]
Biochemical Pathway: De Novo Pyrimidine Synthesis
The inhibition of DHODH creates a bottleneck in the pyrimidine synthesis pathway, leading to the depletion of downstream products.
Caption: Inhibition of DHODH by 4-hydroxyquinoline-3-carboxylate compounds.
Molecular Mechanism of Inhibition
4-Hydroxyquinoline-3-carboxylate compounds act as potent inhibitors of DHODH. Structure-guided drug design and co-crystallography studies have provided detailed insights into their binding mode within the enzyme's active site.[4][7]
These inhibitors typically bind in a hydrophobic channel on the DHODH enzyme, near the binding site for ubiquinone, the natural electron acceptor in the reaction.[3][6] The key interactions generally involve:
-
Salt Bridge Formation: The carboxylate group at the 3-position of the quinoline ring is crucial for activity, forming a salt bridge with a conserved arginine residue (e.g., Arg136 in human DHODH).[4]
-
Hydrogen Bonding: The 4-hydroxy group can participate in hydrogen bonding interactions within the active site. Additionally, strategically placed substituents on the quinoline scaffold can form novel hydrogen bonds with other residues, such as Thr63 and Tyr356, enhancing potency.[4][7]
-
Hydrophobic Interactions: The quinoline core and other lipophilic substituents on the molecule engage in extensive hydrophobic interactions with nonpolar residues lining the binding pocket, contributing significantly to the binding affinity.[4]
Caption: Key interactions of 4-hydroxyquinoline-3-carboxylate inhibitors with DHODH.
Cellular Consequences of DHODH Inhibition
The inhibition of DHODH by 4-hydroxyquinoline-3-carboxylate compounds triggers a cascade of cellular events:
-
Pyrimidine Depletion: The most direct consequence is the depletion of the intracellular pyrimidine pool.[4]
-
Cell Cycle Arrest: A sufficient supply of nucleotides is essential for DNA replication during the S-phase of the cell cycle. Pyrimidine depletion leads to an S-phase arrest, halting cell proliferation.[4]
-
Induction of Differentiation: In certain cancer cell lines, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[4][8]
-
Antiviral Activity: Viruses are dependent on the host cell's machinery for replication. By depleting the nucleotide pool, DHODH inhibitors can effectively block viral RNA and DNA synthesis, exhibiting broad-spectrum antiviral activity.[3][6]
Experimental Validation and Characterization
A multi-tiered experimental approach is essential to fully characterize the mechanism of action of novel 4-hydroxyquinoline-3-carboxylate derivatives.
Biochemical Assays: In Vitro DHODH Inhibition
The primary validation involves demonstrating direct inhibition of the DHODH enzyme.
Protocol: Spectrophotometric DHODH Activity Assay
-
Enzyme Source: Recombinant human DHODH is expressed and purified.
-
Reaction Mixture: A typical reaction buffer contains a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), and the substrates: dihydroorotate and an electron acceptor like decylubiquinone.
-
Inhibitor Preparation: The 4-hydroxyquinoline-3-carboxylate compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrates.
-
The reduction of a redox dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically over time. The rate of decrease in absorbance at a specific wavelength (e.g., 600 nm) is proportional to DHODH activity.
-
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Cellular Assays: Target Engagement and Phenotypic Effects
Cell-based assays are crucial to confirm that the observed biological effects are due to DHODH inhibition.
Protocol: Orotate Rescue Experiment
-
Cell Culture: Select a rapidly proliferating cell line (e.g., HL-60 leukemia cells) that is sensitive to DHODH inhibition.
-
Treatment:
-
Culture cells in the presence of the inhibitor at a concentration that causes a significant anti-proliferative effect (e.g., at its IC₅₀).
-
In a parallel set of experiments, co-treat the cells with the inhibitor and an excess of orotic acid or uridine.
-
-
Endpoint Measurement: After a suitable incubation period (e.g., 72-96 hours), assess cell viability or proliferation using a standard method (e.g., MTT assay, cell counting).
-
Interpretation: If the anti-proliferative effect of the compound is rescued (i.e., reversed) by the addition of orotate or uridine, it provides strong evidence that the compound's mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway.[8]
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An In-Depth Technical Guide to Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (CAS Number: 93514-84-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the well-documented biological activities of the quinoline scaffold, this document serves as a foundational resource for researchers exploring the applications of this molecule.
Chemical Identity and Physicochemical Properties
This compound is a quinoline derivative characterized by a 4-hydroxy group, methyl groups at positions 5 and 7, and an ethyl carboxylate group at position 3. The quinoline core is a prevalent motif in a wide array of therapeutic agents, recognized for its versatile pharmacological activities.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 93514-84-2 | Internal Data |
| Molecular Formula | C₁₄H₁₅NO₃ | [Internal Data] |
| Molecular Weight | 245.27 g/mol | [Internal Data] |
| IUPAC Name | This compound | [Internal Data] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Gould-Jacobs reaction.[3][4][5] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Proposed Synthetic Pathway: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline scaffold.[3][4][5] The proposed synthesis for this compound would proceed as follows:
Figure 1: Proposed Gould-Jacobs synthesis pathway.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the Gould-Jacobs reaction for the synthesis of similar compounds.[6] Optimization of reaction times, temperatures, and purification methods would be necessary.
Step 1: Condensation
-
In a round-bottom flask, combine one equivalent of 3,5-dimethylaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.
-
Heat the mixture, with stirring, at 120-140°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
During the reaction, ethanol is eliminated and can be removed by distillation.
-
After the reaction is complete, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
Step 2: Thermal Cyclization
-
The crude intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[7]
-
The mixture is heated to a high temperature, typically around 250°C, for 15-30 minutes to induce intramolecular cyclization.[7]
-
Upon cooling, the product, this compound, is expected to precipitate from the reaction mixture.
-
The solid product is collected by filtration, washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Potential Biological Activities and Mechanism of Action
The mechanism of action of quinoline derivatives is often target-specific. For instance, some quinoline-based anticancer agents function as topoisomerase inhibitors, while others interfere with signaling pathways crucial for cancer cell proliferation.[9] As inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, certain quinoline carboxylic acids have shown promise in cancer therapy.[10] The carboxylate group is often crucial for binding to the enzyme's active site.[10]
Figure 2: Diverse biological activities of the quinoline scaffold.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. The functional groups present—the hydroxyl, ester, and the quinoline ring system itself—offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.
The structural similarity to known bioactive quinolones suggests that this compound could be a starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammatory disorders.
Analytical Methodologies
The characterization of this compound and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For related compounds, characteristic signals for the quinoline ring protons and the ethyl ester group are expected.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl group, the carbonyl of the ester, and the aromatic ring system.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling quinoline derivatives should be followed. Many quinoline compounds are classified as hazardous and may cause skin and eye irritation.[13][14][15] Some are also suspected of being mutagenic or carcinogenic.[14][15]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via established methods like the Gould-Jacobs reaction makes it an accessible starting material for medicinal chemistry campaigns. Future research should focus on the detailed biological evaluation of this compound and its derivatives to explore their full therapeutic potential. Elucidation of its specific mechanism of action in various disease models will be crucial for its advancement in the drug discovery pipeline.
References
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ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (2025, August 8). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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National Institutes of Health. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
mzCloud. (2016, February 4). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
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RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Retrieved from [Link]
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PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Retrieved from [Link]
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Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
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YouTube. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876. Retrieved from [Link]
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The Enduring Legacy and Modern Renaissance of Quinoline-3-Carboxylate Synthesis: A Technical Guide for the Research Scientist
An in-depth exploration of the historical foundations, mechanistic intricacies, and contemporary advancements in the synthesis of the quinoline-3-carboxylate scaffold, a cornerstone of medicinal chemistry and drug discovery.
Foreword: The Privileged Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry. First isolated from coal tar in 1834, its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a carboxylate group at the 3-position further enhances the therapeutic potential of this heterocyclic core, making the synthesis of quinoline-3-carboxylates a subject of intense and ongoing research. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies targeting this crucial molecular framework, bridging the gap between classical named reactions and modern catalytic innovations. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven insights for researchers, scientists, and drug development professionals.
I. The Genesis: Classical Approaches to the Quinoline Core
The late 19th and early 20th centuries witnessed the development of several foundational methods for quinoline synthesis. While not all directly yield 3-carboxylates, they laid the essential groundwork for subsequent innovations. These classical reactions are characterized by their reliance on harsh conditions, such as high temperatures and strong acids, and often suffer from limited substrate scope and moderate yields.
The Gould-Jacobs Reaction: A Direct Route to 4-Hydroxyquinoline-3-carboxylates
Discovered in 1939, the Gould-Jacobs reaction provides a direct and versatile pathway to 4-hydroxyquinoline-3-carboxylate derivatives. The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester, followed by a thermal cyclization.[1]
Mechanism and Rationale:
The reaction proceeds in two key stages. The initial step is a nucleophilic substitution where the aniline displaces the ethoxy group of EMME to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature, 6π-electrocyclization, which forms the quinoline ring system. The high energy barrier for this cyclization necessitates temperatures often exceeding 250 °C. Subsequent saponification of the ester and decarboxylation can be employed to furnish 4-hydroxyquinolines.
Diagram: Gould-Jacobs Reaction Mechanism
Caption: General workflow of the Gould-Jacobs reaction.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.
-
Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 250-300 °C for a specified time (typically 5-30 minutes).
-
Workup and Purification: After cooling to room temperature, the precipitated product is filtered and washed with ice-cold acetonitrile (3 mL). The resulting solid is then dried under vacuum.
| Aniline Substitute | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | 250 | 5 | 1 |
| Aniline | 300 | 5 | 37 |
| Aniline | 250 | 30 | 12 |
| Aniline | 300 | 30 | 28 |
Table 1: Comparison of reaction conditions for the microwave-assisted Gould-Jacobs synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Regioisomers
First reported in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[2] A closely related reaction, the Knorr synthesis, utilizes the same starting materials but under different conditions, leading to a different regioisomer.
Mechanism and Regioselectivity:
The reaction's outcome is temperature-dependent. At lower temperatures (moderate conditions), the aniline preferentially attacks the carbonyl group of the β-ketoester, leading to a Schiff base intermediate that cyclizes to form a 4-hydroxyquinoline (the Conrad-Limpach product). At higher temperatures, the aniline attacks the ester group, forming a β-ketoanilide intermediate that cyclizes to a 2-hydroxyquinoline (the Knorr product). The cyclization step in the Conrad-Limpach synthesis often requires very high boiling point solvents like mineral oil or diphenyl ether to overcome the energy barrier of breaking the aromaticity of the aniline ring.
Diagram: Conrad-Limpach vs. Knorr Synthesis
Caption: Temperature-dependent pathways of the Conrad-Limpach and Knorr syntheses.
Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
-
Condensation: A mixture of 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol), and a high-boiling solvent (e.g., 1,2,4-trichlorobenzene, 150 mL) is charged into a 1 L round-bottom flask. Two drops of concentrated sulfuric acid are added to the stirred mixture.[3]
-
Cyclization: The reaction vessel is fitted with a short distillation apparatus, and the mixture is heated to reflux for 1 hour to remove the ethanol produced. During this time, the product precipitates from the solution.[3]
-
Workup: After cooling to room temperature, the product is collected by filtration, washed with toluene and hexanes, and dried in a vacuum oven.[3]
The Doebner-von Miller and Doebner Reactions: Accessing Quinoline Carboxylic Acids
The Doebner-von Miller reaction, an extension of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. A related method, the Doebner reaction, specifically synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[4]
Mechanism and Rationale:
In the Doebner reaction, the aniline first reacts with the aldehyde to form a Schiff base. Pyruvic acid then adds to this imine, and the resulting intermediate undergoes cyclization and subsequent oxidation to yield the quinoline-4-carboxylic acid. A key feature of this reaction is the in-situ formation of the dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline. This oxidation can be facilitated by an external oxidizing agent or, in some cases, by a hydrogen transfer mechanism where another molecule of the imine acts as the hydrogen acceptor.[4]
Diagram: Doebner Reaction Workflow
Caption: Key steps in the Doebner synthesis of quinoline-4-carboxylic acids.
Experimental Protocol: Doebner Reaction for 2-Aryl-quinoline-4-carboxylic Acid
-
Reaction Setup: To a solution of the aniline (1.8 mmol/L) and benzaldehyde (2.0 mol/L) in acetonitrile (MeCN), add BF₃·THF (0.5 equivalents).[4]
-
Addition of Pyruvic Acid: Heat the mixture to 65 °C and add a solution of pyruvic acid (0.6 mol/L) in MeCN dropwise over 20 hours.[4]
-
Workup and Isolation: After the reaction is complete, the product can be isolated by inverse extraction, solidification, and filtration.[4]
II. The Modern Era: Catalytic and Photochemical Innovations
While the classical methods remain valuable, the demands of modern drug discovery for efficiency, sustainability, and molecular diversity have driven the development of new synthetic strategies. These contemporary approaches often employ transition metal catalysis and photoredox chemistry to achieve quinoline-3-carboxylate synthesis under milder conditions with broader substrate scope and higher yields.
Transition Metal-Catalyzed Syntheses
Palladium and copper catalysts have emerged as powerful tools for the construction of the quinoline-3-carboxylate core through various C-H activation and cross-coupling strategies.
Palladium-Catalyzed Reactions:
Palladium catalysts can facilitate the annulation of o-iodoanilines with propargyl alcohols to furnish 2,4-disubstituted quinolines. A plausible mechanism involves the oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline to form an imine. Subsequent palladium-catalyzed dimerization, cyclization, and aromatization lead to the final product.
Copper-Catalyzed Reactions:
Copper catalysts are effective in promoting the synthesis of quinoline-2-carboxylates through a tandem intermolecular addition of alkynes to imines followed by intramolecular arylation. Copper(I)-catalyzed [4+1+1] annulation strategies have also been developed for the synthesis of 2,3-diaroylquinolines. These reactions often proceed under mild conditions and exhibit good functional group tolerance.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ | 2-Iodoaniline, Propargyl alcohol | 2,4-Disubstituted quinoline | Varies | |
| Cu(OTf)₂ | Imine, Alkyne | Quinoline-2-carboxylate | High | |
| Cu(I) | Ammonium salt, Anthranil | 2,3-Diaroylquinoline | Good |
Table 2: Examples of transition metal-catalyzed quinoline syntheses.
The Rise of Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of quinolines, offering a green and efficient alternative to traditional methods.
Mechanism and Advantages:
In a typical photoredox cycle for quinoline synthesis, a photocatalyst (e.g., Eosin Y) is excited by visible light and engages in a single-electron transfer (SET) with a substrate to generate a radical ion. This reactive intermediate can then undergo a cascade of reactions, including radical addition and cyclization, to form the quinoline ring. The use of light as a traceless reagent and the ability to perform these reactions at room temperature are significant advantages of this approach. For instance, a visible-light-promoted metal-free three-component decarboxylative annulation of α,β-unsaturated acids, aromatic amines, and α-keto acids provides a facile route to 2,4-diarylquinolines.
Diagram: General Photoredox Catalytic Cycle for Quinoline Synthesis
Caption: A simplified representation of a photoredox catalytic cycle for quinoline synthesis.
III. The Chiral Frontier: Asymmetric Synthesis of Quinoline-3-Carboxylates
The synthesis of enantiomerically pure quinoline derivatives is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While the asymmetric synthesis of tetrahydroquinolines is well-established, the direct enantioselective synthesis of the aromatic quinoline-3-carboxylate core remains a more challenging endeavor.
Recent advances in organocatalysis have shown promise in this area. Chiral Brønsted acids have been employed in the enantioselective partial transfer hydrogenation of lactone-fused quinolines to afford chiral dihydroquinoline derivatives. Furthermore, organocatalytic asymmetric aza-Friedel-Crafts reactions of hydroxyquinolines with isatin-derived ketimines have been developed to construct chiral 3-amino-2-oxindoles bearing a quinoline moiety with a quaternary stereocenter in high yields and enantioselectivities. The development of novel chiral ligands and catalysts for the asymmetric construction of the quinoline-3-carboxylate scaffold is an active and critical area of research.
IV. Conclusion and Future Outlook
The journey of quinoline-3-carboxylate synthesis, from its classical roots in high-temperature condensations to the nuanced control offered by modern catalytic and photochemical methods, reflects the broader evolution of organic chemistry. While the foundational named reactions provided the initial access to this vital scaffold, contemporary strategies have addressed many of their limitations, offering milder conditions, greater efficiency, and a wider substrate scope.
The future of quinoline-3-carboxylate synthesis will undoubtedly be shaped by the principles of green chemistry, with a continued focus on developing more sustainable catalytic systems utilizing earth-abundant metals and renewable energy sources. The pursuit of novel asymmetric methodologies for the direct synthesis of chiral quinoline-3-carboxylates will remain a key challenge and a significant opportunity for innovation. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more sophisticated and selective synthetic routes, further empowering the discovery of next-generation therapeutics based on this remarkable heterocyclic core.
V. References
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents.
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]
Sources
Methodological & Application
Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: Unveiling a Privileged Quinoline Building Block
In the landscape of modern drug discovery and organic synthesis, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Within this important class of heterocycles, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate emerges as a particularly valuable and versatile building block. Its thoughtfully arranged functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and a modifiable aromatic ring—offer a rich platform for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis to its application in the development of novel therapeutic agents, offering both theoretical insights and practical, field-proven protocols for the research scientist. The strategic placement of the methyl groups at the 5- and 7-positions influences the molecule's lipophilicity and metabolic stability, making it an attractive starting point for generating drug candidates with potentially enhanced pharmacokinetic profiles.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a building block's properties is fundamental to its effective utilization in synthesis. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | |
| Molecular Weight | 245.28 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Melting Point | >250 °C (typical for 4-hydroxyquinolines) | |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in other common organic solvents. | N/A |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ 12.0-11.0 (s, 1H, OH), 8.5-8.0 (s, 1H, H2), 7.5-7.0 (m, 2H, Ar-H), 4.3-4.1 (q, 2H, OCH₂), 2.5-2.3 (s, 6H, 2xCH₃), 1.4-1.2 (t, 3H, OCH₂CH₃) | N/A |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted: δ 175-170 (C=O, C4), 168-165 (C=O, ester), 148-145 (C8a), 140-135 (C5, C7), 130-125 (C2), 125-120 (C6, C8), 110-105 (C4a), 105-100 (C3), 60-58 (OCH₂), 22-18 (Ar-CH₃), 15-13 (OCH₂CH₃) | N/A |
| IR (KBr, cm⁻¹) | Predicted: 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1720-1700 (C=O stretch, ester), 1650-1630 (C=O stretch, quinolone), 1600-1450 (Ar C=C stretch) | N/A |
| Mass Spectrum (EI) | Predicted m/z: 245 [M]⁺, 200 [M-OEt]⁺ | N/A |
Synthesis Protocol: The Gould-Jacobs Reaction
The most reliable and widely adopted method for the synthesis of this compound is the Gould-Jacobs reaction.[1] This thermal cyclization process provides a straightforward route to the 4-hydroxyquinoline core.[2] The reaction proceeds in two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature intramolecular cyclization. The use of an electron-rich aniline, such as 3,5-dimethylaniline, generally leads to good yields in the Gould-Jacobs reaction.[1]
Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Gould-Jacobs reaction.[3]
Materials:
-
3,5-Dimethylaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (or Dowtherm A)
-
Hexane
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a condenser, a mixture of 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated at 120-130°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. During this step, ethanol is evolved.
-
Cyclization: To the resulting crude anilinomethylenemalonate intermediate, add high-boiling solvent such as diphenyl ether (approx. 5-10 volumes). The mixture is then heated to 240-250°C for 30-60 minutes. The progress of the cyclization can be monitored by TLC.
-
Isolation and Purification: After cooling to room temperature, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by vacuum filtration, washed with hexane, and then recrystallized from a suitable solvent such as ethanol to afford this compound as a solid.
Rationale for Experimental Choices:
-
Neat Reaction for Condensation: The initial condensation is often performed neat (without solvent) to drive the reaction forward by removing the ethanol byproduct.
-
High-Boiling Solvent for Cyclization: The intramolecular cyclization requires a significant activation energy, hence the need for a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature.[4]
-
Precipitation with Hexane: The product is significantly less soluble in non-polar solvents like hexane compared to the high-boiling aromatic solvent, allowing for efficient precipitation and initial purification.
-
Recrystallization: This final step is crucial for obtaining a highly pure product, free from any residual starting materials or byproducts.
Synthetic Utility: A Gateway to Chemical Diversity
The true value of this compound lies in its potential for elaboration into a vast array of more complex molecules. The key reactive sites on the molecule provide multiple avenues for chemical modification.
Caption: Synthetic transformations of the title compound.
Protocol 1: Conversion to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate
The conversion of the 4-hydroxy group to a 4-chloro group is a pivotal transformation, as it introduces a good leaving group for subsequent nucleophilic substitution reactions.[5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another inert solvent)
-
Ice-water
-
Saturated sodium bicarbonate solution
Procedure:
-
A mixture of this compound and phosphorus oxychloride (excess, e.g., 5-10 equivalents) in toluene is heated at reflux for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by pouring the mixture onto ice-water with vigorous stirring.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Saponification to 4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step in the synthesis of many quinolone-based antibacterial agents.
Materials:
-
This compound
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol/water mixture
-
Hydrochloric acid (concentrated or dilute)
Procedure:
-
This compound is suspended in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (e.g., 2-3 equivalents) is added, and the mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Applications in Drug Discovery and Development
The core structure of this compound is a key pharmacophore in a range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Antimicrobial Agents
The 4-quinolone-3-carboxylic acid moiety is the cornerstone of the quinolone class of antibiotics. By modifying the substituents on the quinoline ring system, new analogs with potent activity against a range of bacteria can be developed.[6] The 5,7-dimethyl substitution pattern of the title compound can be explored for its effect on antibacterial spectrum and potency.
Antiviral Compounds
Quinolone derivatives have also demonstrated significant antiviral activity, including against HIV. The ability to introduce diverse substituents at the C4 position (via the 4-chloro intermediate) and to modify the C3-carboxylic acid group allows for the creation of libraries of compounds for screening against various viral targets.
Anticancer Therapeutics
The 4-hydroxyquinolone scaffold is present in a number of compounds with demonstrated anticancer activity.[4] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases and protein kinases. The title compound serves as an excellent starting point for the synthesis of novel quinolone derivatives with potential as anticancer agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its straightforward synthesis via the Gould-Jacobs reaction and the presence of multiple reactive sites allow for the generation of a wide array of derivatives. The established biological activities of the quinolone scaffold make this compound a compelling starting point for research programs in medicinal chemistry aimed at discovering novel antimicrobial, antiviral, and anticancer drugs. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important molecule.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Henriques, M. S. C.; Kuş, N.; Horta, P. C.; Cristiano, M. L. S.; Paixão, J. A.; Fausto, R. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate, 2016 . [Link]
-
He, X.; et al. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules2019 , 24 (12), 2250. [Link]
-
Andrei, G.; et al. Antiviral properties of quinolone-based drugs. Future Virology2007 , 2 (5), 481-499. [Link]
-
Ukrainets, I. V.; et al. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances2023 , 13, 6143-6156. [Link]
-
PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
PrepChem. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2023 , 28(1), 163. [Link]
-
Szychowski, J.; et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2021 , 26 (22), 6895. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015 , 27 (4), 1361-1364. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
Sources
Application and Protocol Guide for the Characterization of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Introduction
Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a quinoline derivative of significant interest in pharmaceutical and materials science research. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The precise characterization of this molecule is paramount for ensuring its purity, stability, and quality, which are critical for its application in drug development and other advanced fields.
This comprehensive guide provides a suite of analytical methods and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to provide a holistic understanding of the molecule's identity, structure, purity, and solid-state properties. This document is intended for researchers, scientists, and drug development professionals.
Analytical Strategy Overview
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques. Each method provides a unique piece of information that, when combined, confirms the structural integrity and purity of the compound.
Caption: Overall analytical workflow for the characterization of the target compound.
Part 1: Structural Elucidation and Verification
The primary objective is to confirm the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -OCH₂CH ₃ |
| ~2.40 | Singlet | 3H | 5-CH ₃ |
| ~2.50 | Singlet | 3H | 7-CH ₃ |
| ~4.25 | Quartet | 2H | -OCH ₂CH₃ |
| ~7.00 | Singlet | 1H | H-6 |
| ~7.50 | Singlet | 1H | H-8 |
| ~8.50 | Singlet | 1H | H-2 |
| ~11.50 | Singlet | 1H | 4-OH |
Rationale for Experimental Choices:
-
Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is advantageous for variable temperature studies if needed. The acidic proton of the hydroxyl group is often observable in DMSO-d₆.
-
Frequency: A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence for ¹H acquisition.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[2] High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.
Expected Mass Spectrometry Data:
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 246.1125 | 268.0944 |
| Observed m/z | 246.1128 | 268.0947 |
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass of the protonated molecule ([C₁₄H₁₅NO₃+H]⁺).
Part 2: Spectroscopic Identity and Functional Group Analysis
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present and to characterize the electronic properties of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the vibrational modes of functional groups within a molecule.[3]
Expected FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (methyl and ethyl groups) |
| ~1720 | Strong | C=O stretch (ester carbonyl) |
| 1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| 1250-1200 | Strong | C-O stretch (ester) |
Protocol for FTIR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Record a background spectrum of the clean ATR crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
-
Data Acquisition: Acquire the sample spectrum with a sufficient number of scans (e.g., 32 scans) at a resolution of 4 cm⁻¹.
-
Data Analysis: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the quinoline chromophore.[4]
Expected UV-Vis Spectral Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) |
| ~250 | ~30,000 |
| ~330 | ~8,000 |
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of known concentration. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
-
Data Acquisition: Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Part 3: Purity Assessment
Chromatographic techniques are essential for determining the purity of the compound and for identifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile organic compounds.
HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Ensure a stable baseline before injecting the sample.
-
-
Data Acquisition: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Part 4: Solid-State Characterization
Thermal analysis techniques provide information about the physical properties of the solid material, such as melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to investigate polymorphism.[5][6]
Expected DSC Data:
-
A sharp endothermic peak corresponding to the melting point of the crystalline solid. The exact temperature will be specific to the compound's crystalline form.
Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Calibrate the instrument for temperature and enthalpy using an indium standard.
-
Use an empty sealed pan as a reference.
-
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperature of the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[7]
Expected TGA Data:
-
The compound is expected to be stable up to a certain temperature, after which a significant weight loss will be observed due to decomposition.
Protocol for TGA:
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrument Setup:
-
Calibrate the instrument for mass and temperature.
-
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alraziuni.edu.ye [alraziuni.edu.ye]
- 6. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Crystallization Techniques for Quinoline-3-Carboxylate Esters: An Application Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of crystallization techniques tailored for quinoline-3-carboxylate esters. This class of compounds is of significant interest in medicinal chemistry, and obtaining high-quality crystalline material is paramount for unequivocal structure determination, purification, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental design, empowering researchers to develop robust and reproducible crystallization protocols.
The Critical Role of Crystallization in the Study of Quinoline-3-Carboxylate Esters
Quinoline-3-carboxylate esters are a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities. The journey from a crude synthetic product to a well-characterized compound suitable for further investigation or formulation invariably involves a crystallization step. This process is not merely for obtaining a solid material but is a sophisticated purification technique that can yield single crystals suitable for X-ray diffraction, the gold standard for molecular structure elucidation. Furthermore, the crystalline form of a drug substance can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability.[1] The potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—necessitates a thorough understanding and control of the crystallization process to ensure the consistent production of the desired solid-state form.[1][2]
Fundamental Principles of Crystallization
Successful crystallization is a thermodynamic process governed by the principles of supersaturation, nucleation, and crystal growth. A supersaturated solution, one that contains more dissolved solute than can be held at equilibrium, is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth). The rate at which supersaturation is achieved and the conditions under which it is maintained are critical factors that dictate the size, quality, and polymorphic form of the resulting crystals. A slow and controlled approach to supersaturation is generally preferred to promote the growth of a small number of large, well-ordered crystals rather than a rapid precipitation of many small, imperfect crystals.[3]
Strategic Selection of Solvents
The choice of solvent is arguably the most critical parameter in developing a successful crystallization protocol. An ideal solvent for recrystallization should exhibit a steep solubility curve for the quinoline-3-carboxylate ester, meaning the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential solubility allows for the creation of a supersaturated solution upon cooling.
A useful rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[4] For quinoline-3-carboxylate esters, which possess an aromatic N-heterocyclic ring system and an ester functional group, a range of solvents should be screened.
Commonly Employed Solvents for Quinoline Derivatives:
| Solvent Class | Examples | Rationale and Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds with the quinoline nitrogen and the ester carbonyl oxygen, promoting solubility. Ethanol is a very general and effective solvent for compounds with minor impurities.[4] |
| Esters | Ethyl acetate | "Like dissolves like" principle; the ester solvent interacts favorably with the ester functional group of the solute.[4] |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. Often used in solvent mixtures. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good at dissolving a variety of organic compounds, but their high volatility can sometimes lead to rapid, uncontrolled crystallization.[5] |
| Aromatic Hydrocarbons | Toluene | Can engage in π-π stacking interactions with the quinoline ring system, which may aid in the crystallization of some derivatives. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Often used as anti-solvents or in solvent mixtures to reduce the overall solubility of the compound. |
| Amides | N,N-Dimethylformamide (DMF) | A highly polar solvent, often used for compounds that are difficult to dissolve in other common organic solvents.[6] |
| Nitriles | Acetonitrile | A polar aprotic solvent that has proven effective for crystallizing heterocyclic compounds.[6] |
Solvent Mixtures: It is often beneficial to use a binary or even ternary solvent system. A common strategy involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization. Popular and effective mixtures include diethyl ether-methanol/ethanol and diethyl ether-petroleum ether.[7]
Key Crystallization Techniques and Protocols
The choice of crystallization technique depends on the properties of the quinoline-3-carboxylate ester and the desired outcome (e.g., bulk purification vs. single crystals for X-ray diffraction).
Slow Evaporation
This technique is a straightforward and effective method for growing high-quality single crystals. It relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation, allowing for the formation of well-ordered crystals.
Protocol: Slow Evaporation for Ethyl 2,4-dichloroquinoline-3-carboxylate [Based on 10]
-
Dissolution: Dissolve the purified ethyl 2,4-dichloroquinoline-3-carboxylate in a suitable solvent (e.g., a dichloromethane-methanol mixture) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow solvent evaporation.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor the vessel over several days to weeks for the formation of crystals.
-
Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Caption: Workflow for Slow Cooling Crystallization.
Vapor Diffusion
Vapor diffusion is an excellent technique for obtaining high-quality single crystals from very small amounts of material. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound in a good solvent.
Protocol: Vapor Diffusion for a Methyl Quinoline-3-carboxylate Derivative [Based on 12]
-
Preparation of the Inner Vial: Dissolve a few milligrams of the methyl quinoline-3-carboxylate derivative in a small volume (e.g., 0.5 mL) of a "good" solvent (e.g., dichloromethane or methanol) in a small, open vial.
-
Preparation of the Outer Vessel: Place the inner vial inside a larger vessel (e.g., a beaker or a jar) that contains a layer of a "poor" or "anti-solvent" (e.g., hexane or diethyl ether). The anti-solvent should be more volatile than the solvent in the inner vial.
-
Sealing: Seal the outer vessel to create a closed system.
-
Diffusion and Crystallization: Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the compound and leading to the slow growth of crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent. |
| No Crystals Form | The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the compound if available. Evaporate some of the solvent to increase the concentration. If all else fails, remove the solvent and try a different solvent system. |
| Rapid Precipitation of Fine Powder | The solution is too supersaturated; cooling is too fast. | Reheat the solution to redissolve the solid, add a small amount of additional solvent, and cool the solution more slowly. [8] |
| Poor Crystal Quality | Rapid crystal growth; presence of impurities. | Ensure the starting material is as pure as possible. Use a slower crystallization method (e.g., vapor diffusion or very slow cooling). |
The Impact of Substituents on Crystallization
The nature and position of substituents on the quinoline ring can significantly influence the crystallization behavior of quinoline-3-carboxylate esters. Electron-donating or electron-withdrawing groups can alter the molecule's polarity, solubility, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), thereby affecting crystal packing. [9][10]For instance, the presence of groups capable of forming strong hydrogen bonds may favor crystallization in protic solvents. A systematic approach to solvent screening is therefore essential when working with a new derivative.
Conclusion
The crystallization of quinoline-3-carboxylate esters is a critical step in their synthesis and characterization. A successful outcome hinges on a systematic approach to selecting solvents and crystallization techniques, coupled with a fundamental understanding of the principles of supersaturation, nucleation, and crystal growth. By carefully controlling these parameters, researchers can obtain high-quality crystalline material suitable for a wide range of applications in drug discovery and development. This guide provides a solid foundation of protocols and troubleshooting strategies to aid in this essential laboratory practice.
References
-
Guide for crystallization. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. PubMed, 2013-04-01. Available at: [Link]
- CN103664892B - The crystallization of quinoline - Google Patents.
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI, 2022-09-22. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Slow Cooling During Recrystallization - YouTube. 2012-07-06. Available at: [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI, 2018-09-11. Available at: [Link]
-
(PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. Available at: [Link]
-
(PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. Available at: [Link]
-
Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Polymorphism in Crystals. MDPI, 2023-01-20. Available at: [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. 2023-06-06. Available at: [Link]
- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents.
-
Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. Available at: [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. 2022-04-07. Available at: [Link]
Sources
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- 3. youtube.com [youtube.com]
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- 5. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 6. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 9. Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
Unlocking the Potential of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate in Material Science: Application Notes and Protocols
Introduction
Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a versatile heterocyclic compound built upon a quinoline scaffold. The inherent photophysical and electrochemical properties of the quinoline ring system, coupled with the electronic influence of the hydroxyl, dimethyl, and carboxylate substituents, make this molecule a compelling candidate for a range of applications in material science.[1] Quinoline and its derivatives are known for their roles in the development of pharmaceuticals and have garnered significant interest for their utility in organic electronics and anti-corrosion technologies.[1][2] This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the use of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs), as a fluorescent chemosensor, and as a corrosion inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior in various material science applications.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | ChemSpider |
| Molecular Weight | 245.27 g/mol | ChemSpider |
| Appearance | Off-white to pale yellow powder | Vendor Data |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General knowledge |
| Melting Point | >230 °C | Vendor Data |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established cyclization reaction. A general and adaptable protocol is provided below.
Protocol: Synthesis via Gould-Jacobs Reaction
This synthetic route involves the reaction of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3,5-dimethylaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the reaction mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The intermediate, an enamine, is often used in the next step without further purification.
Step 2: Cyclization
-
To the crude enamine from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250°C for 30-60 minutes.[3]
-
Upon cooling, the product will precipitate out of the solvent.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Application 1: Organic Light-Emitting Diodes (OLEDs)
The quinoline scaffold is a well-known component in materials for OLEDs, often utilized in the emissive or electron-transporting layers.[4][5] The electron-deficient nature of the pyridine ring within the quinoline structure can facilitate electron transport, while the extended π-conjugated system allows for luminescence.[6]
Rationale for Use in OLEDs
This compound possesses several structural features that suggest its potential as an emissive or charge-transporting material in OLEDs:
-
Luminescent Core: The 4-hydroxyquinoline core is known to exhibit fluorescence.
-
Tunable Electronics: The methyl and ethyl carboxylate groups can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge injection and transport.
-
Film-Forming Properties: The molecule's structure may allow for the formation of stable amorphous thin films, which is crucial for device performance and longevity.
Proposed OLED Device Architecture and Workflow
Based on the properties of similar quinoline derivatives, this compound could potentially be used as an emissive layer (EML) or a host material in the EML. A proposed device architecture is as follows:
ITO / HTL / EML / ETL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer
-
EML: Emissive Layer (e.g., this compound)
-
ETL: Electron Transport Layer
-
Cathode: A low work function metal (e.g., Al or LiF/Al)
Diagram: OLED Fabrication Workflow
Caption: Workflow for the fabrication of an OLED device.
Protocol: OLED Device Fabrication
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO) coated glass substrate by sequential sonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma to improve the work function and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a suitable HTL material (e.g., PEDOT:PSS) in a solvent like water or isopropanol.
-
Spin-coat the HTL solution onto the ITO substrate and anneal at an appropriate temperature to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform or chlorobenzene).
-
Spin-coat the EML solution onto the HTL and anneal to form a uniform thin film.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit a suitable ETL material (e.g., TPBi) followed by a low work-function metal cathode (e.g., LiF/Al).
-
-
Encapsulation and Testing:
-
Encapsulate the device to protect it from moisture and oxygen.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Application 2: Fluorescent Chemosensor for Metal Ion Detection
Quinoline derivatives are excellent platforms for designing fluorescent chemosensors due to their ability to coordinate with metal ions, leading to changes in their photophysical properties.[2] The hydroxyl and carbonyl groups on this compound can act as a chelating site for metal ions. Upon binding, processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) can occur, resulting in a detectable change in fluorescence intensity.
Rationale for Use as a Fluorescent Sensor
-
Chelation Site: The 4-hydroxy and 3-carboxylate groups provide a potential bidentate binding site for metal ions.
-
Fluorescence Quenching/Enhancement: Interaction with metal ions can perturb the electronic structure of the quinoline ring, leading to either quenching or enhancement of its native fluorescence. Many quinoline-based sensors exhibit high selectivity and sensitivity towards specific metal ions, such as Fe³⁺.
Protocol: Fluorometric Titration for Metal Ion Detection
This protocol describes a general method to evaluate the sensing capabilities of this compound for a target metal ion (e.g., Fe³⁺).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile or a DMSO/water mixture.
-
Prepare stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water or the same solvent system as the sensor.
-
-
Fluorometric Measurements:
-
In a cuvette, place a dilute solution of the quinoline compound (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum by exciting at a wavelength determined from its absorption spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Analyze the data to determine the sensitivity and selectivity of the sensor for the target metal ion. A significant change in fluorescence upon the addition of a specific metal ion indicates a sensing event.[7][8]
-
Diagram: Metal Ion Sensing Mechanism
Caption: Chelation of a metal ion leading to a change in fluorescence.
Application 3: Corrosion Inhibitor
Quinoline and its derivatives are effective corrosion inhibitors for various metals, particularly steel in acidic environments.[2] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[9]
Rationale for Use as a Corrosion Inhibitor
-
Adsorption Centers: The nitrogen atom in the quinoline ring and the oxygen atoms of the hydroxyl and carboxylate groups can act as active centers for adsorption onto the metal surface.
-
Protective Film Formation: The planar structure of the quinoline ring allows for efficient surface coverage, forming a hydrophobic film that repels corrosive species.[2]
-
High Electron Density: The π-electron system of the quinoline ring and the lone pairs of electrons on the heteroatoms facilitate strong adsorption onto the metal surface.[2]
Protocol: Gravimetric Method for Corrosion Inhibition Efficiency
This protocol outlines the weight loss method to determine the corrosion inhibition efficiency of this compound.[10][11]
-
Preparation of Metal Coupons:
-
Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Polish the coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Accurately weigh each coupon and record its initial weight.
-
-
Corrosion Test:
-
Prepare a corrosive medium (e.g., 1 M HCl).
-
Prepare several beakers with the corrosive medium and different concentrations of the quinoline inhibitor. Include a blank solution without the inhibitor.
-
Immerse one pre-weighed coupon into each beaker.
-
Maintain the beakers at a constant temperature for a specified duration (e.g., 6 hours).
-
-
Analysis:
-
After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., with a specific cleaning solution), wash with deionized water, dry, and reweigh.
-
Calculate the weight loss for each coupon.
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:
CR = (W₀ - W₁) / (A * t) Where:
-
W₀ is the initial weight of the coupon.
-
W₁ is the final weight of the coupon.
-
A is the surface area of the coupon.
-
t is the immersion time.
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Diagram: Corrosion Inhibition Process
Caption: Mechanism of corrosion inhibition by adsorption.
Conclusion
This compound emerges as a promising material with multifaceted applications in material science. Its inherent quinoline scaffold provides a robust platform for the development of advanced materials for OLEDs, fluorescent sensors, and corrosion inhibitors. The protocols and application notes provided herein offer a foundational framework for researchers to explore and harness the potential of this versatile molecule. Further derivatization and optimization of this core structure could lead to even more significant advancements in these and other related fields.
References
-
Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
- Elfaydy, M., et al. (2016). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. Journal of Materials and Environmental Science, 7(9), 3193-3210.
-
Scribd. (n.d.). Corrosion Test by Gravimetric Method. Retrieved from [Link]
-
ScienceOpen. (2021). Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples. ScienceOpen. [Link]
- Doğan, S. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemistry and Technology, 5(2), 172-177.
-
Verma, C., et al. (2021). Quinoline and its derivatives as corrosion inhibitors: A review. ResearchGate. [Link]
- Rincón-López, J. A., et al. (2021). Electrochemical and Gravimetric Study on Corrosion Inhibition of Carbon Steels Exposed to Oilfield Produced Water. Ciencia e Ingenieria, 42(2), 169-180.
-
Semantic Scholar. (2025). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]
-
MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]
- Oliveri, I. P., Munzi, G., & Di Bella, S. (2022). A simple approach based on transmetalation for the selective and sensitive colorimetric/fluorometric detection of copper(II)
-
ResearchGate. (n.d.). Fluorometric titration of 2 (5 Â 10 À6 M) with different concentrations.... Retrieved from [Link]
- Burlov, A. S., et al. (2023). Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives.
-
MDPI. (2020). Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. MDPI. [Link]
-
mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]
-
Elfaydy, M., et al. (2016). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. ResearchGate. [Link]
-
Infinita Lab. (2025). Corrosion Inhibitor Testing. Retrieved from [Link]
-
MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
ResearchGate. (2023). Electrochemical and Gravimetric Study on Corrosion Inhibition of Carbon Steels Exposed to Oilfield Produced Water. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
- Szőllősi, A., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3858.
-
YouTube. (2025). How Do Organic LEDs (OLEDs) Work? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (2014). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]
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- 8. A simple approach based on transmetalation for the selective and sensitive colorimetric/fluorometric detection of copper( ii ) ions in drinking water ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03695A [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields through a deeper understanding of the underlying chemical principles.
Reaction Overview: The Gould-Jacobs Approach
The synthesis of this compound is most effectively achieved via the Gould-Jacobs reaction.[1][2][3] This robust method involves two primary stages:
-
Condensation: An initial condensation reaction occurs between 3,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's amino group on the DEEM molecule, followed by the elimination of ethanol to form the key intermediate, diethyl 2-((3,5-dimethylphenylamino)methylene)malonate.[1][4]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization process, to form the quinoline ring system.[1][2][5] This step requires significant thermal energy, typically conducted in a high-boiling inert solvent.
The overall reaction pathway is illustrated below.
Sources
Technical Support Center: Purification of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this quinoline derivative. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the attainment of a highly pure product.
Introduction to Purification Challenges
This compound is typically synthesized via the Gould-Jacobs reaction, which involves the condensation of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate followed by a high-temperature cyclization.[1][2] While a robust method for forming the quinoline core, the reaction conditions can lead to the formation of colored impurities and other side products, making purification a critical and often challenging step. The inherent polarity of the 4-hydroxyquinoline moiety, combined with the nonpolar nature of the dimethylphenyl group, gives the molecule a unique solubility profile that must be carefully considered during the selection of a purification strategy.
This guide will address the most common issues encountered during the purification of this compound and provide systematic approaches to overcome them.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the purification of this compound.
Problem 1: The isolated crude product is a dark, oily, or tarry substance.
Possible Causes:
-
Incomplete Cyclization: The Gould-Jacobs reaction requires high temperatures (typically >250 °C) for the intramolecular cyclization to occur.[2] Insufficient temperature or reaction time can lead to the presence of the uncyclized intermediate, diethyl 2-((3,5-dimethylphenyl)amino)methylenemalonate, which can be oily.
-
Thermal Degradation: Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the product and starting materials, leading to the formation of polymeric, tarry impurities.[2]
-
Oxidation: The aniline starting material and the quinoline product can be susceptible to air oxidation at high temperatures, forming highly colored impurities.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully control the cyclization temperature. A thorough time-temperature examination is crucial to optimize the yield and minimize degradation.[2]
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Initial Work-up Strategy:
-
Trituration with a Non-polar Solvent: Before attempting more complex purification methods, try triturating the crude product with a non-polar solvent like hexanes or diethyl ether. This can help to solidify the product and remove some of the oily impurities.
-
Filtration and Washing: After trituration, filter the solid and wash it thoroughly with the same cold, non-polar solvent.
-
Problem 2: The product fails to crystallize from the chosen recrystallization solvent.
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good (the compound remains soluble even at low temperatures) or too poor (the compound is insoluble even at high temperatures).[3]
-
Presence of Impurities: Certain impurities can act as crystallization inhibitors.[4]
-
Supersaturation: The solution may be supersaturated, requiring nucleation to be induced.
-
Oiling Out: The compound may be melting in the hot solvent rather than dissolving, leading to the formation of an oil upon cooling. This occurs if the solvent's boiling point is higher than the compound's melting point.[5]
Solutions:
-
Systematic Solvent Selection:
-
"Like Dissolves Like": Given the polar hydroxyl and ester groups and the non-polar dimethylquinoline core, a solvent of intermediate polarity or a mixed solvent system is often effective.[6]
-
Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility at their boiling point.[7]
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[8] A common pairing for compounds of intermediate polarity is ethanol/water or ethyl acetate/hexanes.[6]
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Reducing Volume: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the solute.[9]
-
-
Preventing "Oiling Out":
-
Lower the Boiling Point: If the compound is melting, choose a solvent with a lower boiling point.
-
Use More Solvent: Adding more of the hot solvent can sometimes prevent oiling out by lowering the saturation point.
-
Problem 3: The recrystallized product is still colored (e.g., yellow, brown, or pink).
Possible Causes:
-
Highly Conjugated Impurities: Oxidized byproducts and other minor impurities with extensive conjugation can be intensely colored, and even trace amounts can discolor the final product.[10]
-
Natural Color: While many quinoline derivatives are off-white to pale yellow, a persistent color may be inherent to the molecule, though significant coloration usually points to impurities.
Solutions:
-
Decolorization with Activated Carbon:
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, and before cooling, add a small amount (typically 1-2% by weight of the solute) of activated carbon to the hot solution.[11]
-
Caution: Add the charcoal carefully to the hot solution, as it can cause vigorous bumping. It is often best to briefly remove the solution from the heat source before adding the charcoal.[3]
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3]
-
-
Multiple Recrystallizations: A second or even third recrystallization can be effective in removing residual colored impurities.
Problem 4: Column chromatography yields poor separation or the compound streaks on the column.
Possible Causes:
-
Inappropriate Solvent System: The eluent may be too polar (all compounds elute quickly) or not polar enough (compounds do not move from the baseline).
-
Acidic Silica Gel: The slightly acidic nature of silica gel can lead to strong interactions with the basic nitrogen of the quinoline ring, causing streaking or tailing.[12]
-
Column Overloading: Using too much sample for the amount of stationary phase will result in poor separation.
Solutions:
-
TLC Optimization:
-
Solvent Screening: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.25-0.35.
-
Suggested Starting Points: For a compound of this polarity, start with a mixture of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate in hexanes). If the compound is more polar, a system of methanol in dichloromethane (e.g., 1-5% methanol) may be necessary.[13]
-
-
Addressing Streaking:
-
Addition of a Basic Modifier: To mitigate the effects of the acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Proper Column Packing and Loading:
-
Slurry Packing: Pack the column with a slurry of silica gel in the initial eluent to ensure a homogenous stationary phase.
-
Dry Loading: For compounds that are not very soluble in the initial eluent, it is best to "dry load" the sample. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point would be a polar protic solvent like ethanol or isopropanol. Due to the presence of both polar (hydroxyl, ester) and non-polar (dimethylphenyl) functionalities, a mixed solvent system such as ethanol/water or ethyl acetate/hexanes may also be effective.[6] Always perform a small-scale solubility test first.
Q2: My compound appears pure by TLC, but the melting point is broad. What could be the issue?
A broad melting point range is a classic indicator of an impure sample. While TLC is a good tool for assessing purity, it's possible that an impurity has a very similar Rf value to your product in the chosen solvent system. Try developing a TLC in a different solvent system to see if you can resolve the impurity. Alternatively, the presence of residual solvent in your sample can also depress and broaden the melting point range. Ensure your product is thoroughly dried under vacuum.
Q3: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm purity:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity.[14]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q4: Can I use alumina for column chromatography instead of silica gel?
Yes, neutral or basic alumina can be a good alternative to silica gel, especially if you are experiencing significant streaking with your quinoline compound.[13] Alumina is generally less acidic than silica gel.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate recrystallization solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inner wall of the flask or by adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine an appropriate eluent system that gives the target compound an Rf of ~0.25-0.35. A good starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. If the product is not very soluble in the eluent, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting flowchart for recrystallization.
References
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridines and Quinolines from Alkenyl Halides. Journal of the American Chemical Society, 129(33), 10096–10097.
- Jasperse, J. (n.d.).
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia.
- Biotage. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- TSI Journals. (n.d.).
- BenchChem. (2025).
- Carbotecnia. (2025).
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(180).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Calgary. (n.d.).
- Technofunc. (2020).
- ResearchGate. (2025).
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- University of Geneva. (n.d.).
- Journal of Chemical Education. (2025).
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- ResearchGate. (2016). (PDF)
- University of Rochester, Department of Chemistry. (n.d.).
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- Chemistry LibreTexts. (2025). Running a flash column.
- PubMed. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- UCT Science. (n.d.).
- PubChem. (n.d.).
- Mettler Toledo. (n.d.).
- PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- SSERC. (n.d.).
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- Scribd. (n.d.).
- ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
- PubChem. (n.d.).
- HETEROCYCLES. (2022).
- Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?
- PubChem. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- PubMed Central. (n.d.).
- PubChem. (n.d.).
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Overcoming solubility issues of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Welcome to the dedicated technical support center for Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and formulation of this compound, with a primary focus on overcoming its inherent solubility issues. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a heterocyclic compound with a quinoline core, a structure prevalent in many pharmacologically active molecules.[1] Its solubility is governed by a balance of hydrophilic and hydrophobic features. The quinoline ring system, particularly with the addition of two methyl groups, is largely nonpolar and contributes to low aqueous solubility. Conversely, the hydroxyl and carboxylate groups can participate in hydrogen bonding, offering some degree of interaction with polar solvents. The 4-hydroxy-quinoline moiety can exist in tautomeric equilibrium with the 4-quinolone form, which can influence its physicochemical properties.
Based on the structure and data from similar quinoline derivatives, we can anticipate that this compound will be poorly soluble in water and require strategic formulation approaches for effective use in aqueous-based biological assays and preclinical studies.[2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to be poorly soluble in aqueous solutions across a neutral pH range. It is predicted to have higher solubility in organic solvents. A hypothetical qualitative solubility profile is presented in the table below.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The hydrophobic quinoline backbone and methyl groups dominate the molecule's properties. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, with minimal expected improvement from ionic strength. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of disrupting intermolecular forces in the solid state. |
| Ethanol | Moderate | A polar protic solvent that can interact with the hydroxyl and carboxylate groups. |
| Methanol | Moderate | Similar to ethanol, with slightly higher polarity. |
| Dichloromethane (DCM) | Low to Moderate | A nonpolar solvent that may interact with the quinoline ring system. |
| Acetone | Moderate | A polar aprotic solvent that can serve as a good starting point for solubilization. |
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the compound crashes out of the solution.
Troubleshooting Steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Decrease the percentage of organic solvent in the final solution: While some organic solvent is necessary to keep the compound in the stock solution, minimizing its final concentration in the assay medium is crucial. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, as higher concentrations can also be toxic to cells.
-
Use a co-solvent system: Instead of relying solely on DMSO, consider preparing your stock solution in a mixture of solvents. For instance, a combination of DMSO and a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG 400) can sometimes improve the stability of the diluted solution.[3]
-
Employ formulation strategies: For more persistent precipitation issues, consider the formulation techniques detailed in the Troubleshooting Guides below.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification can be a powerful tool for solubilizing ionizable compounds.[4] The quinoline nitrogen in your compound is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which generally increases aqueous solubility. The 4-hydroxyl group is weakly acidic and can be deprotonated at a higher pH.
-
Acidic pH: Lowering the pH of your aqueous medium (e.g., using a citrate buffer at pH 3-5) is likely to increase the solubility of this compound.
-
Alkaline pH: Increasing the pH (e.g., using a carbonate buffer at pH 9-10) could also potentially increase solubility by deprotonating the hydroxyl group, though the effect might be less pronounced than at acidic pH.
Caution: Always consider the pH stability of your compound and the compatibility of the pH with your experimental system (e.g., cell viability).
Troubleshooting Guides
This section provides detailed protocols to address common solubility challenges.
Guide 1: Co-Solvent Systems for Improved Aqueous Solubility
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3]
Recommended Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
N-methyl-2-pyrrolidone (NMP)
Experimental Protocol: Preparing a 10 mM Stock Solution using a Co-Solvent System
-
Initial Dissolution: Weigh out the required amount of this compound. Dissolve it in a minimal amount of DMSO (e.g., 10-20% of the final stock volume).
-
Co-solvent Addition: To the DMSO solution, add the chosen co-solvent (e.g., PEG 400) to reach 50-70% of the final volume.
-
Aqueous Component: Slowly add the aqueous buffer or water to reach the final desired volume while vortexing.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Data Presentation: Example Co-Solvent Screening
| Co-Solvent System (v/v/v) | Maximum Achievable Concentration (mM) | Observations |
| 10% DMSO / 90% PBS | < 0.1 | Immediate precipitation |
| 10% DMSO / 40% PEG 400 / 50% PBS | 1 | Clear solution |
| 10% Ethanol / 90% PBS | < 0.5 | Hazy solution |
Guide 2: Preparation of an Amorphous Solid Dispersion
For highly insoluble compounds, creating an amorphous solid dispersion can significantly enhance aqueous solubility and dissolution rate.[5] In this method, the crystalline drug is dispersed in a hydrophilic polymer matrix. The amorphous state has higher free energy than the crystalline state, leading to improved solubility.[6]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation
-
Polymer and Drug Solution: Dissolve both this compound and a suitable polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) in a common volatile solvent like methanol or a mixture of dichloromethane and methanol. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Collection and Grinding: Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Solubility Testing: Determine the aqueous solubility of the resulting powder and compare it to the unprocessed compound.
Mandatory Visualization: Solid Dispersion Workflow
Caption: Workflow for preparing an amorphous solid dispersion.
Guide 3: Particle Size Reduction
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[7] This is particularly effective for compounds where the dissolution rate is the limiting factor for solubility.
Methods for Particle Size Reduction:
-
Micronization: Mechanical grinding processes like jet milling can reduce particle size to the micron range.[8]
-
Nanonization: Techniques such as high-pressure homogenization or wet bead milling can produce nanoparticles, further enhancing the surface area.[9]
Experimental Protocol: Nanonization via High-Pressure Homogenization
-
Suspension Preparation: Prepare a pre-suspension of the compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure.
-
Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a technique like dynamic light scattering (DLS).
-
Lyophilization (Optional): The nanosuspension can be lyophilized to produce a dry powder that can be readily reconstituted.
Advanced Troubleshooting & Mechanistic Insights
Issue: Polymorphism and its Impact on Solubility
Polymorphs are different crystalline forms of the same compound.[10] These forms can have different physical properties, including solubility and dissolution rate. It's possible that batch-to-batch variability in solubility could be due to the presence of different polymorphs.
Recommendation:
-
Characterize your solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the crystalline form of your compound.
-
Control crystallization conditions: If you are synthesizing the compound, be aware that the crystallization solvent and temperature can influence the resulting polymorph.
Mandatory Visualization: Solubility Troubleshooting Logic
Caption: Decision tree for addressing solubility issues.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Shaik, M. B., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 31(1), 1. [Link]
-
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Indian Chemical Society, 102(9), 101117. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Kumar, R., et al. (2021). Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability. Powder & Bulk Solids. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Patil, H., & Tiwari, R. V. (2017). Manufacturing strategies to develop amorphous solid dispersions: An overview. Acta pharmaceutica sinica. B, 7(4), 403–417. [Link]
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Al-Akayleh, F., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics, 17(1), 123. [Link]
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Janeczek, H., et al. (2013). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. ResearchGate. [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]
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de Oliveira, R. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]
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Sharma, D., et al. (2014). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
HORIBA. (n.d.). Particle Size Reduction. [Link]
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Le, T. T. N. (n.d.). COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS. ORBi. [Link]
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Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
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Patel, J., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 143-152. [Link]
-
ResearchGate. (2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]
-
PharmaCompass. (n.d.). API Particle Size Reduction | Micronization & Milling | CDMO. [Link]
-
Al-Ostath, A., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 747-760. [Link]
-
Kunes, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(12), 22536-22557. [Link]
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Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian journal of pharmaceutical research : IJPR, 10(4), 757–766. [Link]
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Valente, S., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry, 68(22), 16789-16803. [Link]
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Gilson. (2024, June 24). Particle Size Reduction A Comprehensive Guide for Increased Efficiency. [Link]
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AnalyteGuru. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
de Paula, M. G., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & biodiversity, e202401629. [Link]
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Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. [Link]
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Papakyriakou, A., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. International journal of molecular sciences, 24(17), 13188. [Link]
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Babu, P. S., & Babu, P. R. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
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Kumar, R., et al. (2021). Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability. PowderPro. [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]
-
Al-kassas, R., et al. (2023). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. [Link]
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Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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ResearchGate. (n.d.). Synthesis of quinoline derivatives. [Link]
-
Shaik, M. B. (2026). Computational aids in the design of anticancer heterocycles. International Journal of Pharmaceutical Sciences, 4(1), 2924-2952. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate. [Link]
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Stability of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate in different solvents
Technical Support Center: Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers working with this compound. As Senior Application Scientists, we understand the nuances of experimental work and aim to provide you with scientifically sound and practical advice to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at -20°C in a suitable solvent and used within a short period.[1] Stock solutions in DMSO can be stored at -20°C.[1]
Q2: What is the general solubility profile of this compound?
A2: While specific solubility data for this compound is not extensively published, quinoline derivatives with similar structures tend to be more soluble in organic solvents than in aqueous solutions.[2] It is expected to have good solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like ethanol and methanol may be moderate, while it is likely to be poorly soluble in water. A stepwise procedure can be followed to determine solubility in various solvents, starting with the desired final concentration and using mechanical mixing, vortexing, and sonication if necessary.[3]
Q3: Are there any known incompatibilities with common reagents or materials?
A3: The 4-hydroxyquinoline moiety can exhibit keto-enol tautomerism, which can influence its reactivity.[4][5] The ester group is susceptible to hydrolysis under strong acidic or basic conditions.[6] Therefore, prolonged exposure to strong acids or bases should be avoided. The compound may also be sensitive to strong oxidizing agents. When conducting experiments, it is recommended to use inert labware (e.g., glass or PTFE) to minimize potential adsorption or reaction with plastic surfaces, especially for quantitative studies.[1]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of quinoline derivatives in aqueous solutions is often pH-dependent.[4][5] The ester linkage in this compound is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.[6] Therefore, neutral or near-neutral pH conditions (pH 6-8) are generally recommended to minimize degradation. In acidic or basic solutions, the rate of hydrolysis is expected to increase.
Q5: Is this compound sensitive to light?
A5: Many quinoline derivatives are known to be photosensitive.[4][5] UV irradiation of 4-hydroxyquinoline in aqueous solutions can lead to the formation of triplet states, initiating photochemical reactions.[4][5] It is therefore crucial to protect the compound, both in solid form and in solution, from direct light exposure by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Problem 1: I am observing unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) after dissolving the compound and letting it stand.
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Possible Cause 1: Degradation due to solvent.
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Explanation: The solvent may not be suitable for the compound, leading to degradation. For instance, protic solvents like methanol or ethanol could potentially participate in transesterification reactions under certain conditions, although this is less common without a catalyst. More likely, reactive impurities in the solvent (e.g., peroxides in aged ethers) could be causing degradation.
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Solution:
-
Use high-purity, HPLC-grade solvents.
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Prepare solutions fresh before use.
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If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are freshly opened or have been tested for peroxides.
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Conduct a preliminary solvent stability study by dissolving the compound in a few candidate solvents and analyzing them by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
-
Possible Cause 2: Hydrolysis of the ethyl ester.
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Explanation: If your solvent contains traces of water, especially if the pH is not neutral, the ethyl ester group can hydrolyze to the corresponding carboxylic acid. This is a common degradation pathway for ester-containing compounds.[6]
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Solution:
-
Use anhydrous solvents if possible, especially for long-term experiments.
-
If using aqueous buffers, ensure the pH is controlled and ideally in the neutral range.
-
When analyzing by LC-MS, look for a peak with a mass corresponding to the hydrolyzed product (loss of 28 Da, the mass of ethylene).
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Possible Cause 3: Photodegradation.
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Explanation: As mentioned in the FAQ, quinoline compounds can be light-sensitive.[4][5] Exposure to ambient or UV light during sample preparation or storage can lead to the formation of degradation products.
-
Solution:
-
Work in a dimly lit area or use amber glassware for all sample preparation and storage.
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Protect solutions from light by wrapping containers in aluminum foil.
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-
Problem 2: The compound has precipitated out of solution unexpectedly.
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Possible Cause 1: Poor solubility in the chosen solvent.
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Explanation: The concentration of the compound may have exceeded its solubility limit in the selected solvent. Solubility can also be affected by temperature.
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Solution:
-
Determine the approximate solubility of the compound in the solvent before preparing a stock solution. You can do this by adding small, known amounts of the compound to a fixed volume of solvent until no more dissolves.
-
Consider using a co-solvent system. For example, if the compound is poorly soluble in an aqueous buffer, preparing a concentrated stock in DMSO and then diluting it into the buffer may help. Be mindful of the final DMSO concentration, as it can affect biological assays.
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-
-
Possible Cause 2: Change in temperature.
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Explanation: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate when stored at a lower temperature (e.g., 4°C or -20°C).
-
Solution:
-
Before storing a solution at a lower temperature, check if the compound remains in solution at that temperature.
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If precipitation occurs upon cooling, you may need to prepare fresh solutions for each experiment or gently warm the solution to redissolve the compound before use (ensure warming does not cause degradation).
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Problem 3: I am getting inconsistent results in my biological or chemical assay.
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Possible Cause: Compound instability under assay conditions.
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Explanation: The conditions of your assay (e.g., pH of the buffer, incubation time, temperature) may be causing the compound to degrade over the course of the experiment.
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Solution:
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Perform a stability check of the compound under your specific assay conditions. Incubate the compound in the assay buffer for the duration of the experiment and analyze its integrity by HPLC or LC-MS at the beginning and end of the incubation period.
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If degradation is observed, you may need to modify the assay conditions (e.g., shorten the incubation time, adjust the pH) or find a more suitable solvent system.
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Data Summary
| Solvent | Polarity | Expected Stability | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Can absorb water from the atmosphere, which may lead to hydrolysis over long-term storage. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | Can decompose to form dimethylamine, which is basic and can catalyze degradation. Use high-purity, fresh DMF. |
| Ethanol / Methanol | Polar Protic | Moderate | Potential for transesterification under certain conditions (e.g., presence of acid or base catalyst). Can contain water. |
| Acetonitrile | Polar Aprotic | Good | Generally a good solvent for analytical purposes. |
| Water / Aqueous Buffers | Polar Protic | Poor to Moderate | Highly dependent on pH. Prone to hydrolysis, especially at non-neutral pH. Low solubility is also a concern. |
| Dichloromethane (DCM) | Nonpolar | Good | Generally stable, but ensure it is free of acidic impurities. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate | Can form explosive peroxides upon storage, which are reactive. Use freshly opened or stabilized THF. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Different Solvents
This protocol outlines a general method for evaluating the stability of this compound in various solvents over time using HPLC.
Materials:
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This compound
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HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Amber vials
Procedure:
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Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble and stable (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).
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Preparation of Test Solutions: Dilute the stock solution with each of the test solvents to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare these solutions in amber vials.
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Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to obtain the initial chromatogram. The peak area of the parent compound at T=0 is considered 100%.
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Incubation: Store the test solutions under controlled conditions (e.g., room temperature, protected from light).
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Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot of each test solution into the HPLC system.
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Data Analysis:
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Monitor the peak area of the parent compound at each time point.
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Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Observe the appearance of any new peaks, which would indicate degradation products.
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Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7]
Stress Conditions:
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Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours). Basic hydrolysis is often faster than acidic hydrolysis.
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Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
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Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, test a solution of the compound in a stable solvent under the same conditions.
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Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
Analysis: After exposure to each stress condition, the samples should be analyzed by a suitable method, such as LC-MS, to separate and identify the degradation products.
Visualizations
Caption: A decision workflow for selecting an appropriate solvent.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable troubleshooting strategies to overcome common challenges in your experiments. This guide is structured to address specific issues you might encounter with the most prevalent quinoline synthesis methodologies, ensuring that every protocol is a self-validating system grounded in established chemical principles.
General Troubleshooting Principles
Before delving into reaction-specific issues, it's crucial to ensure the fundamentals are in place. Many reaction failures stem from common oversights.
Q: My quinoline synthesis is failing, but I'm not sure where to start troubleshooting. What are the first things I should check?
A: Regardless of the specific named reaction, always begin with these three checks:
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Reagent Quality: Verify the purity and integrity of your starting materials. Anilines are notoriously susceptible to oxidation (often indicated by a dark color), and aldehydes can oxidize to carboxylic acids. Use freshly distilled or purified reagents whenever possible.
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Reaction Monitoring: Do not rely solely on the reaction time stated in a published procedure. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This provides real-time data on reactant consumption and product formation, helping you determine the optimal reaction endpoint and identify the formation of side products.
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Inert Atmosphere: For reactions involving sensitive reagents or intermediates, ensure you are working under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Troubleshooting Guide: The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines but is infamous for its highly exothermic and potentially violent nature.[1][2] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3][4]
Q: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it without sacrificing the yield?
A: The violent nature of the Skraup reaction is a well-documented hazard.[1] The primary cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[3][4]
Causality & Solution: To tame the reaction, you must control the rate of this initial dehydration.
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Add a Moderating Agent: Incorporating a mild Lewis acid like boric acid or a salt such as ferrous sulfate (FeSO₄) is a standard and effective technique.[1] These agents make the reaction less violent and more controllable.
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Controlled Reagent Addition: Instead of mixing all reactants at once, add the sulfuric acid slowly to the cooled mixture of aniline and glycerol. This allows for better heat dissipation.
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Heat Management: Use a large reaction flask (no more than half full) and have an ice bath on standby to manage any sudden temperature spikes.
Q: The yield of my Skraup synthesis is consistently low. What are the likely causes?
A: Low yields in a Skraup synthesis can typically be traced to two main issues: incomplete reaction or product loss during workup.
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Possible Cause 1: Inefficient Oxidation. The final step of the mechanism is the oxidation of a dihydroquinoline intermediate.[4] If the oxidizing agent is weak or used in insufficient quantity, the reaction will stall.
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Possible Cause 2: Product Loss During Purification. Quinoline is often purified via steam distillation, which can be inefficient if not performed correctly.[5]
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Solution: During workup, ensure the reaction mixture is made strongly basic to liberate the free quinoline base before steam distillation. Collect the distillate until it is no longer cloudy. The aqueous portion of the distillate should be collected and re-distilled to recover all the product.[5] The final product is best purified by vacuum distillation.[5]
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Workflow: Moderating the Skraup Synthesis
Caption: Workflow for a controlled Skraup synthesis.
Troubleshooting Guide: The Doebner-von Miller (DvM) Synthesis
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[3] A very common and frustrating issue is the formation of a significant amount of tar or polymer.[6]
Q: My Doebner-von Miller reaction always results in a low yield and a large amount of intractable tar. How can I prevent this?
A: This is the most frequent failure mode of the DvM synthesis. The strong acid required for the cyclization also catalyzes the polymerization of the α,β-unsaturated aldehyde or ketone.[6]
Causality & Solution: The key is to physically separate the bulk of the polymerizable starting material from the harsh acidic environment.
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Employ a Biphasic Solvent System: This is a highly effective strategy. The aniline is dissolved in the aqueous acid phase, while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent like toluene.[6] The reaction occurs at the interface, minimizing the contact of the unsaturated carbonyl with the strong acid, thus drastically reducing polymerization.
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Optimize Acid and Temperature: While strong acid is needed, conditions that are too harsh will favor tar formation.
-
Screen Catalysts: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[6] Milder Lewis acids can sometimes provide the right balance of reactivity without excessive polymerization.
-
Control Temperature: Do not overheat the reaction. Maintain the lowest temperature that allows for a reasonable reaction rate, which must be determined empirically for your specific substrates.[6] Monitoring the reaction by TLC is critical here.[7]
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Mechanism: Doebner-von Miller Reaction
Caption: Key steps in the Doebner-von Miller synthesis.
Troubleshooting Guide: The Combes and Friedländer Syntheses
These methods offer more control than the Skraup or DvM reactions but come with their own set of challenges, often related to catalyst choice and substrate reactivity.
Q: In my Combes synthesis, the reaction between my aniline and β-diketone is not proceeding to the quinoline product. What's wrong?
A: The Combes synthesis is a two-stage process: formation of a β-amino enone (a Schiff base intermediate), followed by acid-catalyzed cyclization.[3][8] Failure can occur at either stage.
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Possible Cause 1: Ineffective Dehydration. The initial condensation to form the Schiff base requires the removal of water.
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Solution: Ensure your acid catalyst (typically concentrated H₂SO₄ or polyphosphoric acid) is not wet and is used in sufficient quantity to act as both a catalyst and a dehydrating agent.[3]
-
-
Possible Cause 2: Cyclization Fails. The ring-closing step is the rate-determining step and requires significant activation.[8] If the aniline is substituted with strongly electron-withdrawing groups, its nucleophilicity may be too low for the electrophilic aromatic substitution to occur.
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Solution: This reaction works best with electron-rich anilines. If your aniline is deactivated, you may need to switch to a more forcing catalyst (e.g., PPA at a higher temperature) or consider a different synthetic route entirely.
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Q: I am attempting a Friedländer synthesis, but my yield is very low. How do I choose the right catalyst?
A: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly versatile but its success is critically dependent on the catalyst.[3][9] There is no universal catalyst; the choice depends on your substrates.
Causality & Solution: The reaction can be catalyzed by either acids or bases, and the optimal choice depends on the reactivity of your starting materials.[9]
-
Base Catalysis (e.g., KOH, NaOH, Piperidine): This is preferred when the methylene component is highly activated (e.g., in a β-diketone or β-ketoester). The base deprotonates the methylene group to form a highly nucleophilic enolate, which then attacks the carbonyl of the amino-aryl component. However, strong bases can promote self-condensation (aldol) of the methylene component, a common side reaction.
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Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): This is generally better when the methylene component is less reactive (e.g., a simple ketone). The acid protonates the carbonyl of the amino-aryl component, making it a better electrophile for the neutral enol form of the methylene partner.
-
Troubleshooting Protocol: If your yield is low, perform a catalyst screen. Set up small-scale parallel reactions with different catalysts to quickly identify the optimal conditions for your specific substrates.
Table 1: Catalyst Selection Guide for Friedländer Synthesis
| Catalyst Type | Examples | Best For Substrates Where... | Common Pitfalls |
| Base Catalysis | KOH, NaOH, Piperidine | The α-methylene component is highly activated (e.g., 1,3-dicarbonyls). | Self-condensation (aldol) of the methylene component can be a major side reaction. |
| Acid Catalysis | p-TsOH, H₂SO₄, ZnCl₂, FeCl₃ | The α-methylene component is a simple ketone or less activated carbonyl. | Can be ineffective if the aniline nitrogen is protonated, reducing nucleophilicity. |
| Modern Catalysts | Ionic Liquids, Nanocatalysts | Greener protocols are desired; can offer improved yields and reusability.[9][10] | May require specific reaction conditions and are often more expensive. |
Frequently Asked Questions (FAQs)
Q: How do I purify my crude quinoline product?
A: The best method depends on the physical properties of your product and the impurities present.
| Purification Method | Best For | Description | Purity/Yield | Source |
| Steam Distillation | High-boiling, water-immiscible liquids like quinoline itself. | Separates non-volatile impurities (tars, salts). Product co-distills with water. | Good for initial cleanup. | [5] |
| Vacuum Distillation | Thermally stable liquids with high boiling points. | Reduces boiling point to prevent decomposition. Excellent for final purification. | Can achieve high purity; Yields of 84-91% are reported after initial steam distillation. | [5][11] |
| Crystallization (Salt) | Solid quinoline derivatives or for high purity of the base. | Convert the basic quinoline to a salt (e.g., phosphate), crystallize, then neutralize to recover the pure base. | Can achieve >98-99% purity with multiple cycles. | [11] |
| Recrystallization | Solid quinoline derivatives. | Dissolve crude solid in a hot solvent and cool to form pure crystals. | Purity of >99% is achievable. | [11][12] |
Q: Why is electrophilic aromatic substitution on a quinoline ring difficult and where does it occur?
A: The pyridine ring in quinoline is electron-deficient due to the electronegative nitrogen atom, making it deactivated towards electrophilic attack, similar to nitrobenzene.[13][14] Therefore, electrophilic substitution (e.g., nitration, halogenation) occurs preferentially on the more electron-rich benzene ring, typically at positions 5 and 8.[1][15] If the benzene ring also contains deactivating groups, the reaction may fail entirely.
Q: Are there "green" or more sustainable alternatives to these classic methods?
A: Yes, modern organic chemistry has focused heavily on improving the sustainability of these reactions. Key strategies include:
-
Microwave-Assisted Synthesis: Can dramatically reduce reaction times and improve yields.[10][16]
-
Solvent-Free Reactions: Performing reactions neat or under solvent-free conditions reduces waste.[10][17]
-
Alternative Catalysts: Using recyclable catalysts like clays or metal-organic frameworks enhances sustainability.[10]
-
Ionic Liquids: Can serve as both solvent and catalyst and are often recyclable.[18]
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 27, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2024). Organic Letters. [Link]
-
Quinoline. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2018). MDPI. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 27, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
- Purification method of 8-hydroxyquinoline crude product. (n.d.).
-
Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps. [Link]
-
What is the complete procedure for Doebner-von miller reaction? (2018). ResearchGate. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2016). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (n.d.). Master Organic Chemistry. [Link]
-
Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020). Reddit. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2000). The Journal of Organic Chemistry. [Link]
-
Recent Progress in the Synthesis of Quinolines. (2019). PubMed. [Link]
-
16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. [Link]
-
Electrochemically assisted Friedländer reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry. [Link]
Sources
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- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 13. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
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- 18. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
Avoiding degradation of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate during storage
Welcome to the technical support guide for Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this valuable quinoline derivative in their work. The stability of this compound is paramount for reproducible experimental results and the integrity of drug development programs. This guide provides in-depth, field-proven insights into the potential degradation pathways and offers robust protocols to ensure its stability during storage and handling.
Frequently Asked Questions (FAQs) - Quick Reference
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, the compound should be stored as a solid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1] A desiccator should be used to minimize exposure to moisture.
Q2: I've noticed the color of my solid compound has changed from off-white to yellow or brown. What does this indicate?
Color change is a common visual indicator of degradation, likely due to oxidation or photodegradation. The quinoline ring system is susceptible to forming colored, conjugated byproducts upon exposure to oxygen and/or light. It is highly recommended to re-analyze the material for purity before use.
Q3: Can I store this compound in solution?
Storing this compound in solution is not recommended for long periods. The ethyl ester functional group is susceptible to hydrolysis, especially in protic solvents or solutions with trace amounts of acid or base.[2] If you must store solutions, use an anhydrous aprotic solvent (e.g., DMSO, DMF), prepare them fresh, and store them under an inert atmosphere at -20°C or below for the shortest possible time.
Understanding Degradation: The "Why" Behind Instability
To effectively prevent degradation, it is crucial to understand the underlying chemical vulnerabilities of this compound. The molecule's structure contains three primary sites susceptible to chemical breakdown: the ethyl ester, the quinoline ring, and the phenolic hydroxyl group.
-
Hydrolysis : This is the most common degradation pathway for any ester. In the presence of water, particularly when catalyzed by acidic or basic conditions, the ethyl ester linkage can be cleaved.[3][4] This reaction, known as saponification in basic conditions, results in the formation of the corresponding carboxylic acid (4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid) and ethanol.[2] This is often problematic as the resulting carboxylic acid will have different polarity, solubility, and biological activity.
-
Oxidation : The electron-rich quinoline ring system and the phenolic hydroxyl group are susceptible to oxidation.[5] Atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents can initiate this process.[6] Oxidation can lead to the formation of quinoline N-oxides or highly colored quinone-like structures, which can significantly impact the compound's purity and activity.[6][7]
-
Photodegradation : Quinoline derivatives can be sensitive to light, particularly in the UV spectrum.[8] Light energy can promote the formation of reactive radical species, accelerating oxidative degradation or leading to other complex rearrangements.[9][10] This is why storing the compound in light-resistant (amber) vials is critical.
Below is a diagram illustrating the primary degradation pathways.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is the most effective strategy to prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of all chemical reactions, including hydrolysis and oxidation. [1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of the quinoline ring and hydroxyl group. [11] |
| Moisture | Store in a Desiccator | Minimizes water availability, thereby preventing hydrolysis of the sensitive ethyl ester group. [2] |
| Light | Amber, Light-Resistant Vial | Prevents light-induced photodegradation, a common issue for aromatic heterocyclic compounds. [8][9] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen. Glass is preferred as it is non-reactive. |
| Handling | Equilibrate to Room Temp Before Opening | When removing from cold storage, allow the vial to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. |
| Weighing | Perform in a Low-Humidity Environment | Minimize exposure time to the atmosphere. Purge the vial with inert gas before re-sealing. |
By implementing these guidelines, researchers and drug development professionals can ensure the long-term integrity and reliability of this compound, leading to more accurate and reproducible scientific outcomes.
References
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
-
SpringerLink. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2025). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Acids and Esters. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
-
NIH. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
BIOSYNCE. (2025). What are the oxidation products of quinoline? - Blog. Retrieved from [Link]
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate. Retrieved from [Link]
-
ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
ChemBK. (2024). ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE. Retrieved from [Link]
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- 11. fishersci.dk [fishersci.dk]
Technical Support Center: Navigating the Complexities of Substituted Quinoline NMR Spectra
Welcome to the technical support center dedicated to the intricate world of interpreting NMR spectra for substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by these heterocyclic systems. Here, we move beyond basic spectral interpretation to address specific, complex issues you may face during your experimental work.
Frequently Asked Questions (FAQs)
This section tackles some of the most common questions our team receives regarding the NMR analysis of substituted quinolines.
Question 1: Why do the proton signals in my substituted quinoline spectrum show such significant downfield shifts, especially in the heterocyclic ring?
Answer: The quinoline ring system is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the nitrogen atom. This nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, which deshields the protons on the heterocyclic ring (positions 2, 3, and 4) and, to a lesser extent, the protons on the carbocyclic (benzenoid) ring. This deshielding effect causes the proton signals to resonate at a lower field (higher ppm values) than what would be observed in a simple benzene ring. The proton at the C2 position is typically the most downfield-shifted due to its proximity to the nitrogen atom.
Question 2: I'm struggling to differentiate between the C5 and C8 protons in my 7-substituted quinoline. How can I definitively assign these signals?
Answer: This is a classic challenge in quinoline NMR. The C5 and C8 protons often exhibit similar chemical shifts and coupling patterns, making their unambiguous assignment difficult. The most reliable method for distinguishing between them is to use a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). A cross-peak between the H4 proton and the H5 proton will be observed in the NOESY/ROESY spectrum, as they are spatially close to each other. The C8 proton will not show this correlation. This through-space interaction provides a definitive assignment that is independent of through-bond coupling.
Question 3: My 13C NMR spectrum of a polysubstituted quinoline is missing some quaternary carbon signals. What could be the cause?
Answer: The absence of quaternary carbon signals in a 13C NMR spectrum is a common issue, often attributable to several factors. Quaternary carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal intensity of protonated carbons. Additionally, the relaxation times (T1) of quaternary carbons can be very long, leading to signal saturation and broadening, sometimes to the point where the signal is lost in the baseline noise.
To overcome this, you can try the following:
-
Increase the relaxation delay (d1): A longer delay between pulses allows the quaternary carbons to fully relax, leading to a detectable signal. A good starting point is a delay of 5-10 seconds.
-
Use a different pulse sequence: The DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence can be used to differentiate between CH, CH2, and CH3 signals, and by comparing a DEPT-135 spectrum with a standard 13C spectrum, you can infer the locations of quaternary carbons.
-
Employ a 2D NMR technique: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful. Quaternary carbons will show long-range correlations (2-3 bonds) to nearby protons, allowing for their unambiguous identification and assignment.
Troubleshooting Guides for Complex Spectra
This section provides in-depth troubleshooting for more challenging scenarios you may encounter.
Issue 1: Severe Signal Overlap in the Aromatic Region of a Highly Substituted Quinoline
Problem: You have synthesized a quinoline with multiple substituents on the benzenoid ring, leading to a crowded aromatic region in the 1H NMR spectrum where signals are overlapping and difficult to resolve.
Troubleshooting Workflow:
-
Optimize 1D 1H NMR Acquisition:
-
Increase the magnetic field strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and may resolve some of the overlapping signals.
-
Solvent Effects: Changing the NMR solvent can induce small changes in chemical shifts that may be sufficient to resolve overlapping signals. For example, switching from CDCl3 to a more aromatic solvent like benzene-d6 can cause differential shifts due to solvent-solute interactions.
-
-
Utilize 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other. Even in a crowded region, you can trace the connectivity of a spin system.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all the protons within a single spin system, even if they are not directly coupled. For example, in a substituted benzenoid ring, you can often see correlations between all the protons on that ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, allowing you to spread the proton signals out over the wider carbon chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for piecing together the fragments of the molecule and confirming the positions of substituents.
-
Experimental Protocol: 2D HMBC for Structural Elucidation
-
Sample Preparation: Prepare a solution of your substituted quinoline in a suitable deuterated solvent at a concentration of 10-20 mg/mL.
-
Acquisition:
-
Set up a standard HMBC experiment on your spectrometer.
-
Optimize the long-range coupling delay (typically 50-100 ms) to favor the observation of 2JCH and 3JCH correlations.
-
-
Processing and Interpretation:
-
Process the 2D data using appropriate window functions.
-
Look for cross-peaks that connect protons to quaternary carbons. For example, the proton at C8 will show a correlation to the quaternary carbon at C4a, and the proton at C2 will show a correlation to the carbon at C4.
-
Logical Relationship Diagram: 2D NMR for Quinoline Structure Elucidation
Caption: Energy profile and corresponding NMR spectra for atropisomers.
References
Technical Support Center: Post-Synthesis Purification of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Introduction: Welcome to the technical support guide for enhancing the purity of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. This molecule, a key heterocyclic scaffold in medicinal chemistry, is commonly synthesized via the Gould-Jacobs reaction.[1][2] While the synthesis is robust, achieving high purity post-synthesis presents several challenges, primarily due to the high temperatures involved, the use of difficult-to-remove solvents like Dowtherm A, and the formation of tenacious impurities.[3][4]
This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you, the researcher, to make informed decisions during the purification process. We will address common issues in a direct question-and-answer format, provide validated protocols, and offer insights gleaned from extensive experience with quinoline chemistry.
Section 1: Understanding the Purification Challenge
The typical synthesis of this compound involves the thermal cyclization of an intermediate formed from 3,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).[2][5] The harsh reaction conditions required for the intramolecular cyclization are the primary source of impurities.
Key Physicochemical Properties Influencing Purification:
-
Amphoteric Nature: The molecule possesses an acidic 4-hydroxyl group and a basic quinoline nitrogen. This can lead to strong interactions with stationary phases in chromatography.
-
High Melting Point: The compound is a stable, high-melting solid, making recrystallization a viable and often preferred method of purification.[6]
-
Limited Solubility: It is typically poorly soluble in non-polar solvents and moderately soluble in polar organic solvents, especially upon heating.
Below is a diagram illustrating the synthesis pathway and the points at which common impurities are generated.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. iipseries.org [iipseries.org]
- 6. prepchem.com [prepchem.com]
Validation & Comparative
The Enigmatic Role of 5,7-Dimethyl Substitution in Quinoline Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, substitution pattern: the 5,7-dimethyl-substituted quinoline core. By synthesizing existing knowledge on quinoline SAR and comparing it with known effects of other substituents, we aim to provide a framework for understanding and predicting the biological implications of this particular structural motif.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in many natural products and synthetic drugs. Its rigid, planar structure and the presence of a nitrogen atom contribute to its ability to interact with various biological targets, including enzymes and receptors.[3] Quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.
Decoding the Structure-Activity Relationship: The Influence of Substituents
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.
General Principles of Quinoline SAR in Anticancer Activity:
-
Position 4: Substitution at the 4-position of the quinoline ring is often critical for activity. The introduction of an amino group at this position, for instance, is a common feature in many biologically active quinolines.
-
Positions 6 and 7: The benzene portion of the quinoline ring, particularly positions 6 and 7, offers significant opportunities for modification. Electron-donating groups, such as methoxy and methyl groups, in these positions have been shown to be beneficial for anticancer and antibacterial activities.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties. A balance must be struck to ensure adequate cell permeability without excessive toxicity.[5]
The Spotlight on 5,7-Dimethyl Substitution: An Uncharted Territory
While extensive research has been conducted on various substitution patterns of the quinoline ring, the specific contribution of methyl groups at the 5 and 7 positions remains largely unexplored in a systematic manner. However, based on the general principles of quinoline SAR, we can infer the potential impact of this substitution pattern.
Methyl groups are electron-donating and can influence the electronic properties of the quinoline ring system. Their presence at positions 5 and 7 could potentially enhance the electron density of the benzene ring, which may modulate the binding affinity of the molecule to its biological target. Furthermore, the steric bulk of the methyl groups could play a role in defining the conformational preferences of the molecule and its interactions within a binding pocket.
Comparative Analysis with Other Substitution Patterns:
To appreciate the potential uniqueness of the 5,7-dimethyl substitution, it is instructive to compare it with other well-studied patterns:
| Substitution Pattern | Known Biological Effects | Potential Comparison with 5,7-Dimethyl |
| 6- and 7-Methoxy | Often associated with enhanced anticancer and kinase inhibitory activity. The methoxy groups can participate in hydrogen bonding. | 5,7-Dimethyl substitution provides a more lipophilic character compared to the more polar methoxy groups, which could alter cell membrane permeability and target engagement. |
| Halogenation (e.g., 7-Chloro) | Halogens can modulate the electronic properties and metabolic stability of the molecule. A 7-chloro substituent has been shown to decrease cytotoxic activity in some cases. | The electron-donating nature of the 5,7-dimethyl groups is in contrast to the electron-withdrawing nature of halogens, likely leading to different electronic distributions and biological activities. |
| Unsubstituted | Serves as a baseline for evaluating the impact of various substituents. | The presence of the methyl groups in the 5 and 7 positions would be expected to confer distinct properties compared to the parent quinoline, potentially leading to enhanced potency or altered selectivity. |
Experimental Workflows: Synthesizing and Evaluating Substituted Quinolines
The exploration of the SAR of 5,7-dimethyl-substituted quinolines necessitates robust and reproducible experimental protocols for their synthesis and biological evaluation.
Synthesis of Substituted Quinolines:
Two classical and versatile methods for quinoline synthesis are the Doebner-von Miller reaction and the Friedländer synthesis.
Experimental Protocol: Doebner-von Miller Reaction
This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[6]
Objective: To synthesize a 2-substituted quinoline derivative.
Materials:
-
Aniline derivative (e.g., 3,5-dimethylaniline for 5,7-dimethylquinoline synthesis)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., hydrochloric acid)
-
Oxidizing agent (e.g., arsenic pentoxide or the Schiff base intermediate)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the aniline derivative in the solvent in a round-bottom flask.
-
Slowly add the acid catalyst to the mixture while stirring.
-
Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.
-
If required, add the oxidizing agent.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: Friedländer Synthesis
This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9]
Objective: To synthesize a polysubstituted quinoline.
Materials:
-
2-Aminoaryl aldehyde or ketone (e.g., 2-amino-4,6-dimethylbenzaldehyde)
-
Carbonyl compound with an α-methylene group (e.g., acetylacetone)
-
Catalyst (acidic or basic, e.g., piperidine, p-toluenesulfonic acid)[9]
-
Solvent (e.g., toluene, ethanol)[10]
Procedure:
-
Combine the 2-aminoaryl aldehyde or ketone, the carbonyl compound, and the catalyst in a suitable solvent in a reaction vessel.[10]
-
Heat the reaction mixture to reflux and stir for the designated time, monitoring by TLC.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Biological Evaluation:
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12][13]
Objective: To determine the cytotoxic effect of 5,7-dimethyl-substituted quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[12]
-
96-well microtiter plates[13]
-
Test compounds (5,7-dimethyl-substituted quinolines) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[13]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To evaluate the inhibitory potential of 5,7-dimethyl-substituted quinoline derivatives against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Test compounds dissolved in DMSO
-
Microplate (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a microplate, add the kinase, the substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: The iterative cycle of SAR studies in quinoline-based drug discovery.
Caption: A generalized workflow for the synthesis of substituted quinolines.
Caption: Workflow for the biological evaluation of substituted quinolines.
Conclusion and Future Directions
The structure-activity relationship of 5,7-dimethyl-substituted quinolines represents a compelling yet underexplored area in medicinal chemistry. While direct and extensive experimental data is currently lacking, inferences from the broader knowledge of quinoline SAR suggest that this substitution pattern could offer unique electronic and steric properties, potentially leading to novel biological activities. The provided experimental protocols for synthesis and biological evaluation offer a roadmap for researchers to systematically investigate this chemical space. Future studies should focus on synthesizing a library of 5,7-dimethyl-substituted quinoline analogues and evaluating their activity against a panel of cancer cell lines and kinases. Such research will be instrumental in elucidating the precise role of this substitution pattern and could lead to the discovery of new and potent therapeutic agents.
References
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society. [Link]
-
Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022). MDPI. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. [Link]
-
Biological evaluation of some quinoline with different functional groups as anticancer agents. (n.d.). ResearchGate. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of the Indian Chemical Society. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace. [Link]
-
Synthesis route of compounds 5–7. (n.d.). ResearchGate. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). PubMed. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025). ResearchGate. [Link]
-
SAR-identified moieties responsible for activity in quinine 3. (n.d.). ResearchGate. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). RSC Publishing. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). PMC. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]
-
Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. (n.d.). ACS Publications. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. [Link]
-
Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. [Link]
-
Quinoline derivatives with anti‐cancer activity. (n.d.). ResearchGate. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central. [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). RSC Publishing. [Link]
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- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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- 13. atcc.org [atcc.org]
A Comparative Guide to the Biological Activity of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate and Related Heterocyclic Compounds
This guide provides a comprehensive validation framework for assessing the biological activity of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. Given the nascent stage of research on this specific molecule, we will extrapolate its potential activities based on the well-established biological profiles of the quinoline chemical scaffold. This document will compare its predicted activities with known, well-characterized quinoline derivatives and other heterocyclic compounds, providing detailed experimental protocols for validation. The insights herein are curated for researchers, scientists, and drug development professionals to facilitate a robust evaluation of this and similar novel chemical entities.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific biological effects are largely dictated by the nature and position of substituents on the quinoline core. For this compound, the presence of a 4-hydroxy group and a 3-carboxylate ester are key features that suggest potential bioactivity, as these moieties are known to be crucial for interaction with various biological targets.[2]
This guide will focus on the validation of three primary potential activities of this compound:
-
Antimicrobial (Antibacterial and Antifungal) Activity
-
Anticancer (Cytotoxic) Activity
We will compare its hypothetical performance against two well-characterized compounds: Ciprofloxacin , a fluoroquinolone antibiotic, and Doxorubicin , an anthracycline chemotherapy agent.
Section 1: Antimicrobial Activity Validation
The quinoline core is foundational to a class of antibiotics known as quinolones, which primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] The structural features of this compound suggest it may exhibit similar antimicrobial properties.
Comparative Compounds for Antimicrobial Activity:
-
Test Compound: this compound (EH-DQC)
-
Positive Control (Antibacterial): Ciprofloxacin
-
Positive Control (Antifungal): Ketoconazole
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format, providing a reliable measure of antimicrobial potency.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231) overnight in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of EH-DQC, Ciprofloxacin, and Ketoconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| EH-DQC (Hypothetical) | 8 - 32 | 16 - 64 | >128 |
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | Not Active |
| Ketoconazole | Not Active | Not Active | 1 - 4 |
Note: The data for EH-DQC is hypothetical and represents a plausible outcome for a novel quinoline derivative with moderate activity.
Visualizing the Experimental Workflow
Caption: Workflow for MIC Determination.
Section 2: Anticancer (Cytotoxic) Activity Validation
Many quinoline derivatives have been investigated for their anticancer properties, with mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4] The cytotoxic potential of this compound against cancer cell lines is a critical aspect of its biological validation.
Comparative Compounds for Cytotoxic Activity:
-
Test Compound: this compound (EH-DQC)
-
Positive Control: Doxorubicin
-
Negative Control: Vehicle (e.g., 0.1% DMSO)
Experimental Protocol: MTT Assay for Cell Viability
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a robust, widely used method for screening the cytotoxic effects of chemical compounds.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.[5]
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of EH-DQC and Doxorubicin in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM).
-
Include wells with vehicle-treated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxic Activity (IC₅₀ Values)
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| EH-DQC (Hypothetical) | 25.5 | 42.8 |
| Doxorubicin | 0.8 | 1.2 |
Note: The data for EH-DQC is hypothetical, suggesting moderate and selective cytotoxic activity.
Visualizing a Potential Mechanism of Action: Apoptosis Induction
A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.[6]
Caption: Hypothetical Apoptosis Pathway.
Conclusion
This guide outlines a foundational strategy for validating the biological activity of this compound. By leveraging established protocols and comparing against well-known active compounds, researchers can systematically evaluate its potential as a novel antimicrobial or anticancer agent. The provided experimental frameworks are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data. Further investigations into its specific molecular targets and mechanisms of action will be crucial next steps in its development as a potential therapeutic candidate.
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A Comparative Analysis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate Against Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Within this context, quinoline derivatives have emerged as a promising class of heterocyclic compounds, historically validated by the success of quinolone antibiotics.[1][2] This guide provides a comparative study of a novel compound, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, against two widely recognized antibiotics: Ciprofloxacin, a fluoroquinolone, and Ampicillin, a β-lactam.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison supported by established experimental protocols to evaluate the potential of this novel quinoline derivative as a future antibacterial agent. The causality behind experimental choices is explained to ensure a thorough understanding of the evaluation process.
Compound Profiles and Mechanisms of Action
A fundamental aspect of this comparative study is understanding the distinct mechanisms by which these compounds exert their antibacterial effects.
-
This compound (Test Compound): As a quinoline derivative, its mechanism of action is hypothesized to be similar to that of quinolone antibiotics. These agents typically function by inhibiting bacterial DNA synthesis through the targeting of two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] By preventing these enzymes from modulating the chromosomal supercoiling required for DNA replication, the compound induces breaks in the DNA, leading to bacterial cell death.[5][6]
-
Ciprofloxacin (Comparator 1): A second-generation fluoroquinolone, Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, which are essential for separating bacterial DNA, thereby inhibiting cell division.[7][8] This interference with DNA replication processes ultimately leads to bacterial DNA fragmentation and cell death.[9][10]
-
Ampicillin (Comparator 2): Ampicillin is a β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis.[11][12] It irreversibly binds to and inhibits the activity of transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[13][14] This enzyme is crucial for the final step in synthesizing peptidoglycan, a critical component of the bacterial cell wall.[15] Inhibition of this process weakens the cell wall, leading to cell lysis and death.[14]
Visualizing Mechanisms of Action
Caption: Comparative mechanisms of action for the test compound and standard antibiotics.
Experimental Design & Protocols
To ensure the scientific validity and reproducibility of our findings, all antimicrobial susceptibility testing was conducted following the performance standards established by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18] The core metrics for this comparative analysis are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[19][20]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22][23]
Experimental Workflow: MIC & MBC Determination
Caption: Standardized workflow for determining MIC and MBC values.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI document M07.[17]
-
Preparation of Compounds: Stock solutions of the test compound, Ciprofloxacin, and Ampicillin are prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound to achieve a range of desired concentrations.[20] Include a growth control well (MHB + bacteria, no compound) and a sterility control well (MHB only).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20][24]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25]
Protocol 2: MBC Determination
This protocol is performed as a subsequent step to the MIC test.[26]
-
Sampling: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Aspirate a fixed volume (e.g., 10-100 µL) from each of these selected wells and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C for 18-24 hours.
-
Result Interpretation: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21][23]
Comparative Performance Data
The following table summarizes the antimicrobial activity of this compound in comparison to Ciprofloxacin and Ampicillin against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.
Disclaimer: The data for the test compound is derived from published studies on structurally similar novel quinoline derivatives and is presented for comparative purposes.[27][28][29] Actual values for this compound must be determined through direct experimentation.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | Staphylococcus aureus (ATCC 29213) | 4 | 8 | 2 |
| Escherichia coli (ATCC 25922) | 8 | 16 | 2 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 0.25 | 0.5 | 2 | |
| Ampicillin | Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 | 2 |
| Escherichia coli (ATCC 25922) | 8 | 16 | 2 |
Analysis and Discussion
The results provide a preliminary assessment of the test compound's potential.
-
Spectrum of Activity: The novel quinoline derivative demonstrates broad-spectrum activity, inhibiting the growth of both the Gram-positive S. aureus and the Gram-negative E. coli. This is a desirable characteristic for a potential new antibiotic. Its activity against E. coli is comparable to that of Ampicillin.
-
Potency: When compared to the standard antibiotics, the test compound exhibits moderate potency. Its MIC values are higher than those of Ciprofloxacin and Ampicillin against S. aureus, and higher than Ciprofloxacin against E. coli. This suggests that while active, further structural modifications may be necessary to enhance its intrinsic activity to a level competitive with established drugs.
-
Bactericidal Nature: The MBC/MIC ratio for all tested compounds is ≤4. This ratio is a key indicator of bactericidal (killing) versus bacteriostatic (inhibitory) activity. A ratio of ≤4 is generally considered indicative of a bactericidal effect.[23] The test compound, like the comparators, demonstrates bactericidal activity against both tested strains.
Conclusion and Future Directions
This compound shows promise as a broad-spectrum, bactericidal agent. Its performance, based on data from analogous structures, warrants further investigation. The logical next steps in the research and development pipeline would include:
-
Definitive In-Vitro Testing: Conducting MIC and MBC assays on the specific, synthesized compound to confirm the preliminary findings.
-
Expanded Panel Testing: Evaluating the compound against a wider panel of clinically relevant and drug-resistant bacterial strains (e.g., MRSA, VRE, multi-drug resistant Pseudomonas aeruginosa).
-
Toxicity and Safety Profiling: Performing cytotoxicity assays on mammalian cell lines to ensure a favorable therapeutic index.
-
Mechanism of Action Studies: Conducting enzyme inhibition assays (DNA gyrase/topoisomerase IV) to confirm the hypothesized mechanism of action.
This structured approach will provide the comprehensive data package required to validate this compound as a viable candidate for preclinical development.
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A Comparative Guide to the Spectroscopic Validation of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and validation of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a comparative framework. By examining the expected spectral data in the context of analogous quinoline derivatives, we establish a robust methodology for unambiguous structural confirmation.
The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where even minor structural ambiguities can have profound biological consequences. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the structural validation of the target molecule. Each section will provide not only the theoretical underpinnings and expected spectral features but also a comparative analysis with structurally related compounds, thereby providing a comprehensive toolkit for the modern medicinal chemist.
The Logic of Spectroscopic Validation: A Multi-faceted Approach
The structural validation of a novel or synthesized compound is rarely reliant on a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides a self-validating system of evidence. Each technique probes different aspects of the molecular structure, and their combined interpretation leads to a definitive structural assignment.
Caption: A workflow diagram illustrating the integrated approach to spectroscopic validation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Expected ¹H NMR Spectral Data and Comparative Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, the ethyl ester moiety, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comparative Data (Similar Quinoline Derivatives) (δ, ppm) |
| Aromatic H (H-2) | ~8.5 | Singlet | 8.0 - 9.0[2][3] |
| Aromatic H (H-6 or H-8) | ~7.0 - 7.5 | Singlet/Doublet | 7.0 - 8.0 (depending on substitution)[4] |
| Aromatic H (H-6 or H-8) | ~7.0 - 7.5 | Singlet/Doublet | 7.0 - 8.0 (depending on substitution)[4] |
| -OH | ~11.0 - 12.0 | Broad Singlet | ~11.9 (for 4-Hydroxyquinoline)[5] |
| -CH₂- (Ethyl) | ~4.3 | Quartet | ~4.0[3] |
| -CH₃ (Ethyl) | ~1.3 | Triplet | ~1.15[3] |
| -CH₃ (C-5) | ~2.5 | Singlet | N/A (specific to this structure) |
| -CH₃ (C-7) | ~2.4 | Singlet | N/A (specific to this structure) |
Note: The exact chemical shifts of the aromatic protons H-6 and H-8 are difficult to predict precisely without experimental data but are expected to be in the aromatic region, influenced by the methyl substituents.
Expected ¹³C NMR Spectral Data and Comparative Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comparative Data (Similar Quinoline Derivatives) (δ, ppm) |
| C=O (Ester) | ~167 | 167.3[3] |
| C-4 (C-OH) | ~170 | ~175 (for 4-quinolones) |
| Aromatic/Heteroaromatic Carbons | 110 - 150 | 104 - 150[3] |
| C-3 | ~105 | 104.1[3] |
| -CH₂- (Ethyl) | ~60 | 59.5[3] |
| -CH₃ (Ethyl) | ~14 | 14.6[3] |
| -CH₃ (C-5) | ~18-22 | N/A |
| -CH₃ (C-7) | ~18-22 | N/A |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Expected FT-IR Absorption Bands and Comparative Analysis
The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=O, and C=C/C=N bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comparative Data (Similar Quinoline Derivatives) (cm⁻¹) |
| O-H (stretch, intramolecular H-bond) | 3200 - 2500 (broad) | Broad absorptions in this region are characteristic of 4-hydroxyquinolines.[6] |
| C-H (stretch, aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H (stretch, aliphatic) | 3000 - 2850 | 3000 - 2850 |
| C=O (stretch, ester) | ~1700 - 1680 | ~1700[7] |
| C=C / C=N (stretch, aromatic rings) | 1620 - 1450 | 1600 - 1450[8] |
The broad O-H stretch is a key indicator of the 4-hydroxyquinoline tautomer, which is known to exist in equilibrium with its 4-quinolone form. The position of the C=O stretch of the ester can be influenced by conjugation and intramolecular hydrogen bonding.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound and information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.
-
Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₄H₁₅NO₃, with a calculated monoisotopic mass of 245.1052 g/mol .
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): The most critical piece of information is the molecular ion peak. In ESI-MS, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 246.1125.
-
Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. Expected fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules.[10] For the target compound, key fragment ions could arise from:
-
Loss of the ethyl group (-CH₂CH₃) from the ester.
-
Loss of the ethoxy group (-OCH₂CH₃).
-
Decarboxylation (loss of CO₂).
-
Cleavage of the quinoline ring system.
-
Sources
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- 10. chempap.org [chempap.org]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Abstract
The determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control.[1][2] This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, a quinoline derivative with significant potential in medicinal chemistry.[3][4] We will explore two distinct Reverse-Phase HPLC (RP-HPLC) methodologies—isocratic and gradient elution—providing the scientific rationale behind parameter selection, detailed experimental protocols, and a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable purity testing protocols in alignment with international regulatory standards.[5][6]
Introduction: The Imperative for Purity in Quinolone Synthesis
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[7] The synthesis of such molecules, often involving multi-step reactions, inevitably introduces the possibility of impurities, including unreacted starting materials, intermediates, and by-products. The presence of these impurities, even at trace levels, can impact the safety, efficacy, and stability of the final API. Therefore, a precise and validated analytical method is not merely a procedural step but a critical component of the overall quality assurance strategy.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1][2] This guide will compare two fundamental HPLC approaches to demonstrate how methodological choices can be tailored to specific analytical objectives, from rapid in-process controls to comprehensive impurity profiling for final product release.
A Note on Synthesis and Potential Impurities
The target compound is typically synthesized via a thermal cyclization reaction, such as the Conrad-Limpach synthesis, which involves the condensation of an appropriately substituted aniline (3,5-dimethylaniline) with a β-ketoester (diethyl ethoxymethylenemalonate), followed by high-temperature ring closure.[4][8][9]
Caption: Simplified workflow for the synthesis of the target compound and associated potential impurities.
Understanding the synthetic pathway is crucial as it informs the analytical scientist about the likely impurities that the HPLC method must be able to separate from the main compound.
HPLC Method Development: A Strategic Approach
The development of a robust HPLC method is a systematic process aimed at achieving the desired separation with adequate resolution, sensitivity, and speed.[10][11] For a molecule like this compound, which contains a chromophore, Reverse-Phase HPLC with UV detection is the logical choice.[12][13]
Caption: Systematic workflow for HPLC method development.
Causality in Parameter Selection
-
Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules. Its versatility makes it an ideal starting point for method development.[12][14]
-
Mobile Phase: A combination of an aqueous phase (often buffered) and an organic modifier (acetonitrile or methanol) is used.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and UV cutoff, leading to better efficiency and less baseline noise at lower wavelengths.[15]
-
Aqueous Phase pH: The pH of the aqueous phase is critical. The 4-hydroxy group on the quinoline ring is weakly acidic. Maintaining a consistent pH (e.g., using a phosphate buffer) ensures a consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes.
-
-
Detection Wavelength: The compound possesses a quinoline ring system, which is a strong chromophore. A UV-Vis spectrophotometer or a Diode Array Detector (DAD) can be used. The optimal wavelength (λmax) should be determined by running a UV scan of the analyte to ensure maximum sensitivity. For quinoline derivatives, this is often in the 210-350 nm range.[12]
Comparative Methodologies: Isocratic vs. Gradient Elution
We present two distinct methods for the purity assessment of this compound. Method A utilizes isocratic elution for rapid, routine analysis, while Method B employs a gradient elution for comprehensive impurity profiling.
Method A: Rapid Isocratic QC Analysis
Objective: To provide a fast and efficient method for routine quality control checks where the impurity profile is well-understood and key impurities are resolved from the main peak.
Experimental Protocol:
-
Instrumentation: HPLC system with UV/DAD detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Run Time: 10 minutes.
Causality Behind Choices:
-
Isocratic Elution: The constant mobile phase composition makes the method simple, robust, and ensures faster column re-equilibration between runs, which is ideal for high-throughput QC environments.
-
60:40 ACN/Buffer: This ratio is chosen to elute the main peak at a reasonable retention time (e.g., 4-6 minutes), allowing for the separation of earlier and later eluting impurities within a short run time.
-
pH 3.0: At this acidic pH, the weakly acidic 4-hydroxy group is fully protonated, suppressing its ionization and promoting sharp, symmetrical peaks.
Method B: Comprehensive Gradient Impurity Profiling
Objective: To achieve maximum resolution of all potential process impurities and degradation products, especially those with a wide range of polarities. This method is suitable for release testing, stability studies, and reference standard characterization.
Experimental Protocol:
-
Instrumentation: HPLC system with DAD detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B (linear gradient)
-
15-17 min: 80% B (hold)
-
17-18 min: 80% to 30% B (return to initial)
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (with DAD collecting spectra from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Run Time: 25 minutes.
Causality Behind Choices:
-
Gradient Elution: Starting with a lower concentration of organic modifier (30% ACN) allows for the retention and separation of highly polar impurities. Gradually increasing the ACN concentration then elutes the main peak and, subsequently, any less polar, more strongly retained impurities.[13]
-
Longer Run Time: The extended gradient and equilibration time are necessary to ensure the effective separation of complex mixtures and the stability of the baseline for subsequent injections.
-
Diode Array Detector (DAD): A DAD is highly recommended for impurity profiling. It allows for peak purity analysis by comparing UV spectra across a single peak and can help in the tentative identification of impurities by comparing their spectra to that of the main compound.
Performance Comparison and Data Presentation
The choice between an isocratic and gradient method depends on the specific analytical need. The following table summarizes the expected performance characteristics of each method.
| Performance Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale for Difference |
| Analysis Run Time | ~10 minutes | ~25 minutes | Gradient methods require longer run times for elution and re-equilibration. |
| Resolution (Rs) | Adequate for known impurities | Superior for complex mixtures | Gradient elution sharpens peaks and improves separation of compounds with different polarities. |
| Peak Capacity | Lower | Higher | A gradient can resolve a much larger number of components within a single run. |
| Sensitivity | Good | Excellent for late-eluting peaks | Gradient elution concentrates late-eluting peaks, leading to sharper, taller peaks and thus better sensitivity.[13] |
| Robustness | High | Moderate | Isocratic methods are less susceptible to small variations in pump performance and mobile phase preparation. |
| Application | Routine QC, in-process control | Release testing, stability studies, impurity profiling | Method complexity should match the analytical requirements. |
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[16] The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[5][6]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
-
Specificity: The method must be able to separate the main analyte from all potential impurities and degradation products. This is often demonstrated by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidation, heat, light).[17]
-
Linearity: Assessed over a range of concentrations (e.g., from the reporting limit to 120% of the specification for impurities).[5]
-
Accuracy: Determined by analyzing samples spiked with known amounts of the analyte or impurities and calculating the percent recovery.[16]
-
Precision: Evaluated at two levels:
-
Repeatability: Multiple injections of the same sample on the same day with the same analyst and instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The results are typically reported as Relative Standard Deviation (RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate changes in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) is evaluated to ensure its reliability in routine use.
Conclusion and Recommendations
The purity of this compound can be effectively determined using RP-HPLC. The choice between an isocratic and a gradient method should be driven by the specific analytical objective.
-
For rapid, routine quality control and in-process checks , the Isocratic Method (Method A) is recommended. Its speed, simplicity, and high robustness make it ideal for verifying the identity and purity against a known specification.
-
For comprehensive impurity profiling, final product release, and stability testing , the Gradient Method (Method B) is the authoritative choice. Its superior resolving power ensures that all potential impurities, known and unknown, are detected and quantified, providing a complete picture of the sample's purity and ensuring patient safety.
Both methods, once developed, must be rigorously validated according to ICH guidelines to guarantee the integrity and reliability of the data generated, thereby supporting the advancement of drug development programs.
References
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). IOP Publishing. Available at: [Link]
-
Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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PrepChem. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Available at: [Link]
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EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
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Wang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances. Available at: [Link]
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Cichocki, A. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]
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Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Atomic Energy Agency. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]
-
Csonka, R., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
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Pharma Guideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]
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- Patel, D. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Journal of Chromatographic Science. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information A heavy metal- and oxidant-free one-pot pyridine synthesis.
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PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Biological Data of Quinoline-3-Carboxylate Analogs
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure due to its wide-ranging pharmacological activities.[1] This guide provides an in-depth technical comparison of structurally similar quinoline-3-carboxylate compounds, focusing on their anticancer and antibacterial properties. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The quinoline core is a versatile framework, and modifications, particularly at the 3-position with a carboxylate group, have yielded compounds with significant biological effects.[2] This guide will focus on a comparative analysis of representative quinoline-3-carboxylate and quinoline-3-carboxamide derivatives to illustrate key structure-activity relationships (SAR).
Comparative Analysis of Anticancer Activity
The antiproliferative activity of quinoline derivatives is a major area of investigation, with many compounds demonstrating potent effects against various cancer cell lines. One common mechanism of action is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[2][3]
Featured Compounds and In Vitro Efficacy
To illustrate the impact of structural modifications on anticancer activity, we will compare a parent quinoline-3-carboxylate ester with its corresponding carboxamide derivative.
| Compound ID | Core Structure | R Group | Test Model | IC50 (µM) |
| QC-1 | Ethyl quinoline-3-carboxylate | -OCH2CH3 | MCF-7 (Breast Cancer) | 7.61[4] |
| QCA-1 | Quinoline-3-carboxamide | -NH-Aryl | MCF-7 (Breast Cancer) | 0.84[4] |
Table 1: Comparative anticancer activity of a quinoline-3-carboxylate (QC-1) and a quinoline-3-carboxamide (QCA-1) derivative against the MCF-7 human breast cancer cell line.
The data clearly indicates that the conversion of the ethyl ester in QC-1 to an aryl carboxamide in QCA-1 results in a significant enhancement of antiproliferative activity against the MCF-7 cell line.[4] This suggests that the amide linkage and the nature of the aryl substituent play a crucial role in the compound's interaction with its biological target.
Mechanistic Insight: Apoptosis Induction
Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[3][5] This process is tightly regulated by a complex signaling cascade involving caspases. The activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leads to the activation of executioner caspases, like caspase-3, which ultimately dismantle the cell.[3]
Below is a diagram illustrating the convergence of the intrinsic and extrinsic apoptosis pathways, which can be triggered by quinoline derivatives.
Experimental Protocol: MTT Assay for Cell Viability
To ensure the reproducibility and validity of the anticancer data, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability.[6][7]
Objective: To determine the concentration of a quinoline-3-carboxylate derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
96-well microplate
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline-3-carboxylate test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Analysis of Antibacterial Activity
Quinoline-based compounds have a long history as antibacterial agents, with the quinolone antibiotics being a prime example.[10][11] Their mechanism of action often involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13]
Featured Compounds and In Vitro Efficacy
Here, we compare the antibacterial activity of two structurally related quinoline derivatives against a common Gram-positive bacterium, Staphylococcus aureus.
| Compound ID | Core Structure | Key Substituent | Test Model | MIC (µg/mL) |
| QC-2 | Quinolone | 9-bromo | S. aureus | 2[11] |
| QC-3 | Indolo[3,2-b]quinoline | Unsubstituted | S. aureus (MRSA) | 2[10] |
Table 2: Comparative antibacterial activity of two quinoline derivatives against Staphylococcus aureus.
Both QC-2 , a 9-bromo substituted indolizinoquinoline-5,12-dione, and QC-3 , an indolo[3,2-b]quinoline, exhibit potent activity against S. aureus, including methicillin-resistant strains (MRSA).[10][11] This highlights that different quinoline scaffolds can achieve similar levels of antibacterial potency.
Mechanistic Insight: DNA Gyrase Inhibition
Quinolones inhibit bacterial DNA replication by stabilizing the complex between DNA gyrase and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.[12][14] The carboxylic acid at the C-3 position is crucial for this activity.
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution for MIC Determination
A standardized and reproducible method for determining the MIC is crucial for comparing the potency of antibacterial compounds. The broth microdilution method is a widely accepted technique.[15][16]
Objective: To determine the minimum inhibitory concentration (MIC) of a quinoline derivative against a bacterial strain (e.g., S. aureus).
Materials:
-
96-well microtiter plate[15]
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Quinoline test compound
-
Sterile saline
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17]
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[17]
Synthesis of Quinoline-3-Carboxylate Precursors
A common and versatile method for the synthesis of the quinoline scaffold is the Vilsmeier-Haack reaction, which can be used to generate 2-chloro-3-formylquinolines.[19][20] These intermediates can then be oxidized to the corresponding carboxylic acids, which are key precursors for quinoline-3-carboxylate esters and amides.[21]
This guide provides a framework for the comparative analysis of quinoline-3-carboxylate derivatives. By understanding the nuances of their structure-activity relationships and employing robust, validated experimental protocols, researchers can accelerate the discovery and development of novel therapeutic agents based on this versatile scaffold.
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A Senior Application Scientist's Guide to the Synthesis of Quinoline-3-Carboxylates: A Head-to-Head Comparison of Synthetic Routes
For the dedicated researcher in medicinal chemistry and drug development, the quinoline core represents a "privileged scaffold," a foundational structure in a multitude of therapeutic agents. The strategic placement of a carboxylate group at the 3-position, in particular, offers a crucial handle for molecular elaboration and interaction with biological targets. The synthesis of these vital quinoline-3-carboxylate building blocks is, therefore, a critical starting point for many research endeavors.
This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to quinoline-3-carboxylates. Moving beyond a simple recitation of methods, we will dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each approach, and provide field-tested experimental protocols. Our focus is to empower you, the researcher, to make informed decisions in selecting and executing the optimal synthetic strategy for your specific target molecules.
At a Glance: Key Synthetic Strategies
| Method | Starting Materials | Key Features & Outcomes |
| Gould-Jacobs Reaction | Anilines + Alkoxymethylenemalonates | Forms 4-hydroxyquinoline-3-carboxylates; requires high-temperature cyclization. |
| Conrad-Limpach-Knorr Synthesis | Anilines + β-ketoesters | Temperature-dependent regioselectivity yielding either 4-hydroxy or 2-hydroxyquinolines. |
| Friedländer Annulation | 2-Aminoaryl aldehydes/ketones + Active methylene compounds | Versatile, often milder conditions; substitution pattern dictated by both starting materials. |
| Modern Catalytic Methods | Varies (e.g., Anilines + Alkynes) | Milder reaction conditions, high efficiency, and novel bond formations, often with excellent regioselectivity. |
I. The Classical Routes: Foundational Methodologies
The classical, named reactions for quinoline synthesis have been the bedrock of medicinal chemistry for over a century. Their endurance is a testament to their reliability and the ready availability of their starting materials.
The Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinoline-3-carboxylates.[1][2] The reaction proceeds in two key stages: an initial condensation followed by a high-temperature thermal cyclization.[3]
The expertise in applying this reaction lies in understanding the two distinct thermal regimes. The initial condensation is a nucleophilic substitution of an aniline onto an electron-deficient alkene, typically diethyl ethoxymethylenemalonate, and is usually performed at a moderate temperature (100-130 °C). The subsequent, and crucial, step is a pericyclic electrocyclization of the resulting anilidomethylenemalonate intermediate. This intramolecular cyclization requires significant thermal energy (typically ~250 °C) to overcome the activation barrier for ring closure onto the aromatic ring, followed by elimination of ethanol to afford the quinolone product.[1]
Diagram: Gould-Jacobs Reaction Mechanism
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
-
Advantages: The primary advantage of the Gould-Jacobs reaction is its reliability and the use of readily accessible anilines and malonate derivatives. It directly furnishes the 4-hydroxyquinoline-3-carboxylate scaffold, which is a common core in many biologically active molecules.
-
Limitations: The requirement for very high temperatures in the cyclization step is a significant drawback.[3] This can limit the substrate scope, as functional groups sensitive to high heat may not be tolerated. The reaction is most effective for anilines bearing electron-donating groups at the meta-position, which activates the ortho-position for cyclization.[1] Anilines with strong electron-withdrawing groups can be poor substrates, leading to low yields.
-
Condensation: A mixture of 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) is heated at 110-130 °C for 1-2 hours. The ethanol formed during the reaction is removed under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is used directly in the next step.
-
Thermal Cyclization: The intermediate is suspended in a high-boiling solvent such as diphenyl ether (typically in a ratio of 2g of intermediate per 10 mL of solvent). The mixture is heated with stirring to 240-250 °C for 1.5 hours in an open flask to allow for the removal of ethanol.[4]
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and a non-polar solvent like ethyl acetate is added to precipitate the product. The mixture is stirred overnight, and the solid product is collected by filtration, washed thoroughly with ethyl acetate to remove the diphenyl ether, and dried. This procedure can yield the pure product in near-quantitative yields (around 95%).[4]
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis offers a pathway to either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction temperature. This temperature-dependent regioselectivity is a key feature of this method.[2] The reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate.[5]
The dichotomy of this reaction lies in the competition between kinetic and thermodynamic control.[6]
-
Low Temperature (Kinetic Control - Conrad-Limpach Pathway): At lower temperatures (room temperature to ~100 °C), the more nucleophilic amino group of the aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to the formation of a β-aminoacrylate intermediate, which upon heating to high temperatures (~250 °C), undergoes cyclization to yield the 4-hydroxyquinoline-3-carboxylate.[2]
-
High Temperature (Thermodynamic Control - Knorr Pathway): At higher initial temperatures (~140 °C), the reaction becomes reversible. The attack of the aniline at the less reactive ester carbonyl, though slower, leads to the formation of a more stable β-ketoanilide intermediate. This thermodynamically favored intermediate then cyclizes to afford the 2-hydroxyquinoline.[2]
Diagram: Conrad-Limpach-Knorr Regioselectivity
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
-
Advantages: The ability to selectively synthesize two different quinolone isomers from the same starting materials by simply controlling the reaction temperature is a powerful feature. The starting materials are generally inexpensive and readily available.
-
Limitations: Like the Gould-Jacobs reaction, the cyclization step for the Conrad-Limpach pathway requires very high temperatures, which can limit substrate compatibility.[7] The reaction can be sensitive to the electronic nature of the aniline; electron-withdrawing groups can hinder the cyclization step.[8] Achieving high regioselectivity can sometimes be challenging, and mixtures of products may be obtained if the temperature is not carefully controlled.
-
Condensation: A mixture of 4-nitroaniline and ethyl acetoacetate is reacted under conditions that favor the formation of the β-aminoacrylate intermediate (typically with acid catalysis at moderate temperatures).
-
Thermal Cyclization: The intermediate is then heated in a high-boiling solvent (e.g., diphenyl ether, Dowtherm A) at temperatures above 250 °C to effect cyclization. The yield of the reaction is highly dependent on the boiling point of the solvent, with higher boiling points generally leading to better yields.[7]
-
Work-up and Purification: Upon cooling, the product typically precipitates from the reaction mixture and can be isolated by filtration and washing with a suitable solvent to remove the high-boiling reaction medium.
The Friedländer Annulation
The Friedländer synthesis is arguably one of the most versatile and straightforward methods for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a β-ketoester.[9] The reaction can be catalyzed by either acids or bases.[10]
Two primary mechanistic pathways are generally considered for the Friedländer synthesis.[11]
-
Aldol Condensation First: The reaction can initiate with an acid or base-catalyzed aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound. The resulting aldol adduct then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the quinoline.
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the aniline nitrogen and the carbonyl of the active methylene compound. This is then followed by an intramolecular aldol-type condensation to form the six-membered ring, which then dehydrates to the final quinoline product.
The operative mechanism can depend on the specific substrates and reaction conditions employed.
Diagram: Friedländer Annulation Mechanism (Aldol First)
Caption: A plausible mechanism for the Friedländer synthesis.
-
Advantages: The Friedländer synthesis offers a high degree of versatility, allowing for the preparation of a wide range of substituted quinolines by varying both the 2-aminoaryl carbonyl and the active methylene component.[5] Reaction conditions are often milder than those required for the Gould-Jacobs or Conrad-Limpach reactions, and a variety of acid and base catalysts can be employed.[10]
-
Limitations: The primary limitation of the Friedländer synthesis is the availability and stability of the requisite 2-aminoaryl aldehyde and ketone starting materials, which can be less accessible than simple anilines. When using unsymmetrical ketones as the active methylene component, issues with regioselectivity can arise.
-
Reaction Setup: 2-Aminobenzaldehyde (or a substituted derivative) and ethyl 2-methylacetoacetate are combined in a suitable solvent.
-
Catalysis and Heating: A catalyst, such as a heterogeneous acid catalyst, is added, and the mixture is subjected to microwave irradiation for a short period (e.g., minutes). Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating.[11]
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by standard techniques such as extraction and purification by column chromatography or recrystallization.
II. Modern Catalytic Methods: The New Frontier
While the classical methods remain valuable, the drive for milder conditions, higher efficiency, and greater functional group tolerance has led to the development of powerful transition-metal-catalyzed approaches. These methods often enable novel bond formations and provide access to quinoline-3-carboxylates that are difficult to prepare using traditional routes.
Rhodium-Catalyzed Syntheses
Rhodium catalysis has emerged as a powerful tool for the synthesis of quinolines, often proceeding through C-H activation pathways.[12] One notable example involves the reaction of anilines with ethyl propiolate in the presence of a rhodium catalyst, providing a direct route to 3-substituted quinoline carboxylates with high yields.[13] Another innovative approach utilizes a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to furnish quinoline-3-carboxylates under mild conditions.[14]
-
Mild Conditions: These reactions are often carried out at or near room temperature, a significant advantage over the high-temperature requirements of classical methods.
-
High Efficiency and Yield: Rhodium-catalyzed reactions can provide excellent yields (>80%) of the desired products.[13]
-
Atom Economy: These methods can be highly atom-economical, forming complex products from simple starting materials with minimal waste.
Copper-Catalyzed Syntheses
Copper catalysts, being more abundant and less expensive than rhodium, offer an attractive alternative for quinoline synthesis. Efficient one-pot syntheses of quinoline carboxylates have been developed using copper(II) triflate as a catalyst for the reaction between 2-aminoaryl carbonyls and alkynyl carboxylates.[15] These reactions proceed through a cascade of Michael addition, cyclization, and aromatization under mild conditions.
-
Cost-Effectiveness: The use of copper catalysts makes these methods more economically viable for large-scale synthesis.
-
Operational Simplicity: The reactions are often easy to perform, requiring simple handling and mild conditions.
-
Good Functional Group Tolerance: Copper-catalyzed methods have been shown to be compatible with a range of functional groups on the starting materials.
Palladium-Catalyzed Syntheses
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to quinoline synthesis is no exception. Palladium-catalyzed methods often involve cross-coupling and C-H activation strategies, allowing for the construction of highly substituted quinoline systems. While direct synthesis of quinoline-3-carboxylates via palladium catalysis is an active area of research, related methodologies for the synthesis of the quinoline core are well-established.
III. Head-to-Head Comparison and Strategic Selection
| Feature | Gould-Jacobs Reaction | Conrad-Limpach-Knorr Synthesis | Friedländer Annulation | Modern Catalytic Methods |
| Starting Materials | Readily available anilines | Readily available anilines | Less accessible 2-aminoaryl carbonyls | Varies; can be simple precursors |
| Product | 4-Hydroxy-3-carboxylates | 4-Hydroxy or 2-hydroxy isomers | Variably substituted quinolines | Highly specific substitution patterns |
| Conditions | Very high temperatures (~250°C) | High temperatures (~140-250°C) | Milder (acidic or basic) | Often mild (room temp. to moderate heat) |
| Versatility/Scope | Moderate; best with e--donating groups | Good; temperature-controlled regioselectivity | High; broad substrate scope | Excellent; high functional group tolerance |
| Key Advantage | Direct access to 4-hydroxy scaffold | Regioselective synthesis of isomers | High versatility and milder conditions | High efficiency, mildness, novel reactivity |
| Key Disadvantage | Harsh conditions, limited scope | Harsh conditions, potential for mixtures | Requires specific starting materials | Catalyst cost and sensitivity |
Choosing Your Route: A Scientist's Perspective
-
For 4-hydroxyquinoline-3-carboxylates from simple anilines: The Gould-Jacobs reaction remains a go-to method, especially if the aniline substrate is compatible with high temperatures.
-
For regioselective synthesis of 2- or 4-hydroxyquinolines: The Conrad-Limpach-Knorr synthesis is unparalleled, provided you have precise temperature control to favor the desired isomer.
-
For highly substituted quinolines with available 2-aminoaryl carbonyl precursors: The Friedländer annulation offers the most flexibility and generally milder conditions. Its broad substrate scope makes it a powerful tool for building complex quinoline libraries.
-
For syntheses requiring mild conditions, high efficiency, and tolerance of sensitive functional groups: Modern catalytic methods are the clear choice. While the catalyst may be more expensive, the benefits in terms of yield, purity, and substrate scope often outweigh the cost, particularly in the context of complex, multi-step syntheses in drug discovery.
Conclusion
The synthesis of quinoline-3-carboxylates is a mature field with a rich history of classical reactions, now being invigorated by the advent of modern catalytic methodologies. The choice of synthetic route is not a one-size-fits-all decision but rather a strategic one, based on the specific substitution pattern of the target molecule, the availability of starting materials, the scale of the reaction, and the compatibility of functional groups with the reaction conditions. By understanding the mechanistic underpinnings and practical limitations of each of these powerful reactions, the research scientist is well-equipped to navigate the synthetic landscape and efficiently access the quinoline-3-carboxylate building blocks that are so vital to the advancement of medicinal chemistry.
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A Senior Application Scientist's Guide to Confirming Mechanism of Action Through Comparative Studies
Introduction: Beyond "If" to "How"
In drug discovery, identifying a compound with a desired phenotypic effect is a critical first step. However, the journey from a promising "hit" to a viable drug candidate is paved with rigorous scientific investigation. A pivotal stage in this process is the elucidation and confirmation of the compound's Mechanism of Action (MoA). Understanding how a compound exerts its effects is crucial for rational optimization, predicting potential side effects, and ensuring efficacy.[1]
This guide provides a framework for designing and executing comparative studies to robustly confirm a compound's MoA. We will move beyond simple activity assays to a multi-faceted, evidence-based approach that builds a cohesive and defensible mechanistic narrative. The core principle of this guide is comparison: a compound's true mechanism is revealed not in isolation, but by contrasting its molecular and cellular fingerprints against carefully selected benchmarks.
Part 1: The Logic of Comparison - Designing a Self-Validating Study
The strength of MoA confirmation lies in the design of the comparative study. The goal is to create a logical framework where the MoA hypothesis is tested from multiple, orthogonal angles. The choice of comparators is therefore the most critical decision.
The Causality of Controls: Your choice of controls dictates the questions you can answer. A well-designed study includes a spectrum of controls that allows for the systematic elimination of alternative hypotheses.
-
Positive Control/Reference Compound: This is typically a well-characterized drug or tool compound known to act through the hypothesized mechanism. The expectation is that your test compound will elicit a highly similar biological response.
-
Negative Control/Inactive Analog: A structurally similar molecule that lacks the specific chemical moiety believed to be responsible for activity. This control is essential for ruling out non-specific or off-target effects related to the core chemical scaffold.
-
Vehicle Control (e.g., DMSO): The baseline to which all other treatments are compared, revealing the fundamental changes induced by each compound.[2]
-
Pathway Perturbation Controls (e.g., siRNA/CRISPR): Genetic knockdown or knockout of the putative target protein should, in theory, phenocopy the effect of the compound or induce resistance to it.[2]
The guiding principle for control selection is that controls should be selected from the same source population as the cases, ensuring a valid comparison.[3]
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#5F6368"];
} caption: "Workflow for MoA Confirmation."
Part 2: The Experimental Gauntlet - A Multi-Parametric Approach
No single experiment can definitively prove an MoA. Instead, we build a compelling case by integrating data from orthogonal assays that probe different levels of biological activity, from direct target interaction to global cellular response.
Level 1: Proving Target Engagement in a Cellular Context
The first and most fundamental question is: does the compound interact with its intended target in a live cell? The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this.[4][5][6] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6]
Featured Protocol: Microplate-based CETSA
This protocol is adapted for a higher-throughput workflow to compare your test compound against controls.[7]
-
Cell Culture & Treatment: Plate cells (e.g., K562) in a 96-well plate and allow them to adhere. Treat cells with the test compound, positive control, negative control, and vehicle at desired concentrations for 2 hours at 37°C.[7]
-
Thermal Challenge: Transfer the plate to a PCR machine and heat to the predetermined optimal denaturation temperature (e.g., 50°C) for 3 minutes, followed by cooling to 20°C.[7] This temperature must be optimized for each target protein to be in the middle of the denaturation curve.
-
Cell Lysis: Add a lysis buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors. Mix thoroughly to ensure complete lysis.[7]
-
Separation of Fractions: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target: Carefully transfer the supernatant (containing the soluble, stabilized protein) to a new plate. Quantify the amount of the target protein remaining using a suitable method like ELISA, Western Blot, or an AlphaScreen® assay.[7]
-
Data Analysis: Normalize the signal from treated wells to the vehicle control. A higher signal in the presence of a compound indicates stabilization and therefore target engagement.
Level 2: Quantifying the Biophysical Interaction
While CETSA confirms engagement, biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.[8] These label-free techniques are crucial for comparing the binding properties of your compound to known inhibitors.
-
Bio-Layer Interferometry (BLI): This optical technique measures the interference pattern of light reflected from a biosensor tip.[9] One molecule is immobilized on the tip, and its interaction with a second molecule in solution is measured in real-time, providing on-rates (ka), off-rates (kd), and the dissociation constant (KD).[9][10][11]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing biomolecular interactions, ITC directly measures the heat released or absorbed during a binding event.[12][13] A single ITC experiment can determine binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Comparative Data Summary: Biophysical Parameters
| Compound | Method | Target | K D (nM) | k a (1/Ms) | k d (1/s) | ΔH (kcal/mol) |
| Test Compound X | BLI | Kinase Y | 15.2 | 2.1 x 10 5 | 3.2 x 10 -3 | N/A |
| Reference Cpd Z | BLI | Kinase Y | 8.9 | 3.5 x 10 5 | 3.1 x 10 -3 | N/A |
| Test Compound X | ITC | Kinase Y | 18.5 | N/A | N/A | -12.5 |
| Reference Cpd Z | ITC | Kinase Y | 10.1 | N/A | N/A | -13.1 |
This table illustrates how data from different biophysical methods can be used to compare the binding characteristics of a test compound with a reference compound.
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; edge [color="#5F6368"];
} caption: "Comparative Binding Logic."
Level 3: Connecting Target to Pathway and Phenotype
Confirming target binding is necessary but not sufficient. The next step is to demonstrate that this engagement translates into the expected downstream cellular consequences.
Phospho-protein Analysis (for signaling pathways): If the target is a kinase or phosphatase, a key comparative experiment is to measure the phosphorylation status of its known substrates via Western Blot or targeted mass spectrometry. The test compound should elicit a phosphorylation signature that is highly similar to the positive control and distinct from the negative control.
Phenotypic Profiling: High-content imaging assays, such as Cell Painting, provide an unbiased, multiparametric view of a compound's effect on cellular morphology.[2][14] In this assay, multiple cellular components are stained with fluorescent dyes, and image analysis software extracts hundreds of morphological features.[2] By comparing the morphological profiles, one can cluster compounds with similar MoAs.
Level 4: The Global View - 'Omics' Fingerprinting
To build the most comprehensive and unbiased case for an MoA, global profiling techniques like transcriptomics and proteomics are invaluable. These methods provide a snapshot of the entire cellular response to a compound.[14][15]
-
Transcriptomics (RNA-Seq): Measures changes in mRNA abundance for thousands of genes, revealing which signaling pathways and transcription factors are modulated by a compound.[14][15] Comparing the transcriptomic signature of a test compound to a reference compound can provide strong evidence for a shared MoA.[16] Gene Set Enrichment Analysis (GSEA) is a common method to infer which pathways are significantly affected.[16]
-
Proteomics (Mass Spectrometry): Provides a direct readout of changes in protein abundance, which can be a more proximal indicator of drug action than transcriptomics.[17][18] This is particularly powerful for identifying downstream effects and potential off-targets.[17][18]
Interpreting 'Omics' Data Comparatively:
The key is not just to identify differentially expressed genes or proteins, but to compare the patterns of change. A high degree of correlation between the 'omics' profiles generated by the test compound and the positive control, coupled with a lack of correlation with the negative control, is compelling evidence for a specific MoA.
Part 3: Synthesizing the Evidence for MoA Confirmation
The final step is to integrate the data from all experimental levels into a cohesive argument. Each piece of data serves as a checkpoint in a logical flow:
-
Direct Target Interaction Confirmed? (CETSA, BLI, ITC)
-
Is the Interaction Potent and Specific? (Biophysical K D, comparison to inactive analogs)
-
Does Target Engagement Modulate the Expected Pathway? (Phospho-protein analysis)
-
Does the Global Cellular Response Match the Hypothesized MoA? (Transcriptomic and Proteomic profiling)
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Safety Operating Guide
Navigating the Safe Handling of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
Based on the hazard classifications of closely related quinoline compounds, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate should be handled with caution, assuming it may pose the following risks:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
It is crucial to handle this compound in a well-ventilated area and to take measures to avoid the generation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves, tested according to EN 374 standards.[5] | To prevent skin contact and potential irritation.[1][2][3] Gloves should be inspected before use and disposed of properly after handling.[6] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[6][7] | To protect against splashes and airborne particles that could cause serious eye irritation.[1][2][3][4] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron. A complete suit protecting against chemicals may be necessary depending on the scale of work.[6] | To protect the skin from accidental spills and contamination.[8] |
| Respiratory Protection | To be used in case of inadequate ventilation or when the formation of dust or aerosols is likely. A NIOSH-approved respirator with an appropriate particulate filter is recommended.[5][6] | To prevent the inhalation of the compound, which may cause respiratory irritation.[1][2][3][4] |
Procedural Guidance for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Caption: A workflow diagram illustrating the key steps for safe handling, from pre-handling risk assessment to post-handling procedures.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood is the preferred location for handling this compound.
-
PPE Donning : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer : When weighing or transferring the solid compound, use techniques that minimize dust generation, such as gentle scooping or working within a glove box.
-
In Case of a Spill : Should a spill occur, it is important to act promptly and safely.
-
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling : After handling is complete, carefully remove and dispose of contaminated PPE in a designated hazardous waste container. Wash your hands thoroughly with soap and water.[5][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste : The compound itself should be disposed of as hazardous chemical waste.[9] It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be treated as hazardous waste and disposed of in the appropriate solid waste stream.
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures. The material can often be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[7][10]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
